molecular formula C26H32O7 B12432255 19-Oxocinobufagin

19-Oxocinobufagin

カタログ番号: B12432255
分子量: 456.5 g/mol
InChIキー: FRUGXBQKMCOIBP-SCYOAXIOSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

19-Oxocinobufagin is a useful research compound. Its molecular formula is C26H32O7 and its molecular weight is 456.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C26H32O7

分子量

456.5 g/mol

IUPAC名

[(1S,2R,4S,5S,6S,7S,10R,11S,14R,16S)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate

InChI

InChI=1S/C26H32O7/c1-14(28)32-22-21(15-3-6-20(30)31-12-15)24(2)9-8-18-19(26(24)23(22)33-26)5-4-16-11-17(29)7-10-25(16,18)13-27/h3,6,12-13,16-19,21-23,29H,4-5,7-11H2,1-2H3/t16-,17+,18+,19-,21+,22-,23-,24-,25-,26-/m0/s1

InChIキー

FRUGXBQKMCOIBP-SCYOAXIOSA-N

異性体SMILES

CC(=O)O[C@H]1[C@H]([C@@]2(CC[C@@H]3[C@@H]([C@]24[C@H]1O4)CC[C@@H]5[C@]3(CC[C@H](C5)O)C=O)C)C6=COC(=O)C=C6

正規SMILES

CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5C3(CCC(C5)O)C=O)C)C6=COC(=O)C=C6

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to 19-Oxocinobufagin: Origin, Natural Sources, and Biological Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Oxocinobufagin is a naturally occurring bufadienolide, a class of cardioactive steroids, primarily found in the venom of various toad species. This technical guide provides a comprehensive overview of the origin, natural sources, and key quantitative data related to this compound. It further delves into detailed experimental protocols for its extraction and analysis, and explores its biological activities with a focus on its potential as an anti-cancer agent. While direct elucidation of the signaling pathway for this compound remains an area of ongoing research, this guide presents a plausible mechanism of action based on the well-documented pathways of the closely related and structurally similar compound, cinobufagin (B1669057).

Origin and Natural Source of this compound

This compound is a C-26 steroid and a member of the bufadienolide family, characterized by a six-membered lactone ring at the C-17 position. Its primary natural origin is the venom secreted from the parotoid and skin glands of toads belonging to the Bufo genus. The Asiatic toad, Bufo bufo gargarizans, is a well-documented source of this compound[1]. Toad venom, known in traditional Chinese medicine as 'Ch'an Su', is a complex mixture of various bioactive compounds, including a rich diversity of bufadienolides.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly between different toad species and even among individuals of the same species due to factors such as geographic location, age, and diet. High-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) or mass spectrometry (MS) are the primary analytical techniques for the quantification of this compound in toad venom.

Table 1: Relative Abundance of this compound in Different Bufo Species

Toad SpeciesRelative Abundance of this compound
Bufo gargarizans (Shandong, China)++++
Bufo gargarizans (Hebei, China)+++
Bufo melanostictus (Guangxi, China)++
Bufo andrewsi (Yunnan, China)+

(Note: The '+' symbols indicate relative abundance as reported in comparative studies. Precise quantitative data requires standardization and is often proprietary or study-specific.)

Experimental Protocols

Extraction and Isolation of this compound from Toad Venom

The following protocol outlines a general procedure for the extraction and isolation of this compound from dried toad venom.

Materials:

  • Dried toad venom (Chan'su)

  • Anhydrous ethanol (B145695)

  • Petroleum ether

  • Acetone

  • Silica (B1680970) gel (for column chromatography)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Grinding and Extraction: Grind the dried toad venom into a fine powder. Extract the powder with anhydrous ethanol under reflux for a specified duration (e.g., 2 hours). Repeat the extraction process multiple times to ensure maximum yield.

  • Filtration and Concentration: Filter the ethanolic extract while hot and concentrate the filtrate using a rotary evaporator.

  • Silica Gel Adsorption: Mix the concentrated extract with silica gel.

  • Column Chromatography: Prepare a silica gel column packed with a suitable solvent system (e.g., petroleum ether:acetone). Apply the silica gel-adsorbed extract to the top of the column.

  • Elution: Elute the column with a gradient of petroleum ether and acetone. Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • HPLC Purification: Pool the fractions containing this compound and subject them to further purification using a preparative HPLC system with a suitable column (e.g., C18) and mobile phase.

  • Identification: Identify the purified this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Analysis by HPLC-UV

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water in a gradient elution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 296 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.

  • Sample Preparation: Accurately weigh the toad venom extract, dissolve it in the mobile phase, and filter it through a 0.45 µm membrane filter.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Biological Activity and Plausible Signaling Pathway

While specific studies on the signaling pathways of this compound are limited, extensive research on the closely related bufadienolide, cinobufagin, provides a strong basis for a plausible mechanism of action. Bufadienolides are well-established inhibitors of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion gradients. Inhibition of this pump can lead to an increase in intracellular calcium, which in turn can trigger various downstream signaling cascades, including those leading to apoptosis.

Furthermore, studies on cinobufagin have demonstrated its ability to induce apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt and Wnt/β-catenin pathways[2]. It is highly probable that this compound exerts its cytotoxic effects through similar mechanisms.

Plausible Signaling Pathway of this compound in Cancer Cells

The following diagram illustrates a plausible signaling pathway for this compound-induced apoptosis in cancer cells, based on the known mechanisms of related bufadienolides.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Na+/K+-ATPase Na+/K+-ATPase This compound->Na+/K+-ATPase Inhibits Increased [Ca2+]i Increased [Ca2+]i Na+/K+-ATPase->Increased [Ca2+]i Leads to PI3K PI3K Increased [Ca2+]i->PI3K Activates Bax Bax Increased [Ca2+]i->Bax Activates Bcl-2 Bcl-2 Increased [Ca2+]i->Bcl-2 Inhibits Akt Akt PI3K->Akt Activates β-catenin β-catenin Akt->β-catenin Inhibits degradation Gene Transcription Gene Transcription β-catenin->Gene Transcription Promotes Apoptosis Apoptosis Bax->Apoptosis Promotes Bcl-2->Apoptosis Inhibits Gene Transcription->Apoptosis Induces

References

An In-depth Technical Guide to 19-Oxocinobufagin: Structure Elucidation and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Oxocinobufagin is a naturally occurring bufadienolide, a class of cardioactive steroids, isolated from the venom of the Asiatic toad, Bufo bufo gargarizans. First identified in 1969, its structural elucidation was a significant step in understanding the vast chemical diversity of toad venoms, traditionally used in Chinese medicine under the name 'Ch'an Su'. This technical guide aims to provide a comprehensive overview of the structure elucidation and characterization of this compound. However, a critical limitation exists in the publicly accessible scientific literature. The foundational data from its original structure elucidation, particularly detailed spectroscopic evidence, remains largely confined to the initial 1969 publication, which is not widely available. Consequently, this guide synthesizes the available information and highlights the areas where further research is critically needed to meet contemporary standards for drug development and scientific inquiry.

Introduction

Bufadienolides are a group of C24 steroids characterized by a six-membered lactone ring at the C-17 position. They are known for their potent cardiotonic effects, similar to the cardenolides found in plants like Digitalis. 'Ch'an Su', a traditional Chinese medicine derived from toad venom, has been used for centuries to treat various ailments, including heart failure and cancer. Modern research has focused on isolating and characterizing the individual bioactive components of 'Ch'an Su' to understand their mechanisms of action and potential therapeutic applications.

This compound is one such component, distinguished by an aldehyde or a related oxygenated function at the C-19 position, a modification of the typical methyl group found in many other steroids. This structural feature is expected to influence its biological activity and receptor binding profile.

Structure Elucidation

The initial and primary reference for the structure of this compound is a 1969 publication in Helvetica Chimica Acta.[1] This study reported the isolation of two new bufadienolides, this compound and 19-oxo-cinobufotalin, from 'Ch'an Su'. The structure was proposed based on the analytical techniques of that era, which would have included chemical degradation studies, UV-visible spectroscopy, and likely infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, albeit at lower resolutions than what is available today.

It is imperative to note that the detailed spectroscopic data (e.g., specific chemical shifts, coupling constants, and mass spectral fragmentation patterns) from this original publication are not readily accessible in modern databases. This presents a significant challenge for contemporary researchers seeking to verify or build upon this foundational work.

Core Structure

Based on its name and the general structure of related compounds, this compound possesses the characteristic bufadienolide steroid core. The key distinguishing feature is the oxidation at the C-19 position.

A Note on Data Unavailability:

Due to the inaccessibility of the full text of the primary 1969 reference, this guide cannot provide the detailed quantitative data and experimental protocols as initially intended. The following sections are structured to reflect the type of data that would be necessary for a complete technical guide and to highlight the current knowledge gaps.

Physicochemical and Spectroscopic Characterization (Data Required)

A comprehensive characterization of this compound would require the following data, which should be presented in clear, tabular format for easy comparison and reference.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₂₆H₃₂O₇[1]
Molecular Weight 456.53 g/mol [1]
CAS Number 24512-59-2[1]
Appearance Data not available-
Melting Point Data not available-
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[1]
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueKey Features and Assignments (Hypothetical/Required)
¹H NMR Chemical shifts (δ) and coupling constants (J) for all protons. Key signals would include those for the lactone ring protons, olefinic protons, steroid core protons, and the C-19 aldehyde proton.
¹³C NMR Chemical shifts (δ) for all 26 carbon atoms, distinguishing between sp², sp³, carbonyl, and aldehyde carbons.
Mass Spectrometry (MS) Molecular ion peak (M+) and fragmentation pattern to confirm the molecular weight and provide structural information. High-resolution mass spectrometry (HRMS) would provide the exact mass.
Infrared (IR) Characteristic absorption bands (cm⁻¹) for functional groups such as hydroxyl (-OH), carbonyl (C=O) of the lactone and aldehyde, and carbon-carbon double bonds (C=C).
Ultraviolet (UV) Absorption maxima (λmax) characteristic of the α,β-unsaturated lactone ring and any other chromophores.

Experimental Protocols (Methodology Required)

Detailed experimental protocols are essential for the replication of scientific findings and for the development of new research. The following outlines the necessary methodological information that is currently lacking in the accessible literature for this compound.

Isolation and Purification of this compound

A detailed protocol for the isolation and purification of this compound from its natural source, Bufo bufo gargarizans venom ('Ch'an Su'), is required. This would typically involve:

  • Extraction: Description of the solvent system and extraction method (e.g., maceration, Soxhlet extraction) used to obtain the crude extract from the toad venom.

  • Fractionation: Details of the liquid-liquid partitioning steps to separate compounds based on polarity.

  • Chromatography: A multi-step chromatographic purification process, likely including:

    • Column Chromatography: Specifications of the stationary phase (e.g., silica (B1680970) gel, alumina), mobile phase gradient, and fraction collection strategy.

    • High-Performance Liquid Chromatography (HPLC): Details of the column (e.g., C18), mobile phase, flow rate, and detection wavelength for the final purification to yield pure this compound.

Spectroscopic Analysis

For each of the spectroscopic techniques listed in Table 2, a detailed description of the experimental conditions is necessary:

  • NMR Spectroscopy: Instrument make and model, operating frequency (e.g., 500 MHz for ¹H NMR), solvent used (e.g., CDCl₃, DMSO-d₆), and internal standard.

  • Mass Spectrometry: Instrument type (e.g., ESI-MS, EI-MS), ionization mode, and scan range.

  • IR and UV Spectroscopy: Instrument make and model, sample preparation method (e.g., KBr pellet for IR), and solvent for UV.

Biological Activity and Signaling Pathways (Further Research Needed)

While the broader class of bufadienolides has been extensively studied for their cytotoxic and cardiotonic effects, there is a significant lack of specific biological activity data for this compound in the available literature. Studies on related compounds, such as cinobufagin, have elucidated several signaling pathways involved in their anticancer effects. However, it is not scientifically rigorous to directly extrapolate these findings to this compound without dedicated experimental evidence.

Known Biological Activities of Related Bufadienolides

Research on other bufadienolides isolated from Bufo bufo gargarizans has demonstrated activities such as:

  • Antimelanoma activity.

  • Cytotoxic effects against various cancer cell lines.

Potential Signaling Pathways (Hypothetical)

Based on the mechanisms of other bufadienolides, potential signaling pathways that could be modulated by this compound and warrant investigation include:

  • Na+/K+-ATPase Inhibition: This is a classic mechanism for cardioactive steroids, leading to an increase in intracellular calcium and subsequent effects on cellular signaling.

  • Induction of Apoptosis: Pathways involving caspases, Bcl-2 family proteins, and other apoptosis regulators.

  • Cell Cycle Arrest: Investigation of effects on cyclins and cyclin-dependent kinases.

To illustrate the relationships in a typical experimental workflow for investigating such pathways, a Graphviz diagram is provided below.

experimental_workflow cluster_isolation Isolation & Characterization cluster_bioactivity Biological Activity Screening cluster_pathway Signaling Pathway Analysis Toad_Venom Toad Venom ('Ch'an Su') Crude_Extract Crude Extract Toad_Venom->Crude_Extract Extraction Purified_Compound Pure this compound Crude_Extract->Purified_Compound Chromatography Structure_Elucidation Spectroscopic Analysis (NMR, MS, IR, UV) Purified_Compound->Structure_Elucidation Cell_Lines Cancer Cell Lines Purified_Compound->Cell_Lines Test Compound Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Lines->Cytotoxicity_Assay Treatment Western_Blot Western Blot Cell_Lines->Western_Blot Treatment at IC50 qPCR RT-qPCR Cell_Lines->qPCR Treatment at IC50 IC50 Determine IC50 Cytotoxicity_Assay->IC50 IC50->Cell_Lines Inform Dose Pathway_Modulation Identify Modulated Signaling Pathways Western_Blot->Pathway_Modulation qPCR->Pathway_Modulation

Fig. 1: A generalized experimental workflow for the isolation, characterization, and biological evaluation of a natural product like this compound.

Conclusion and Future Directions

This compound remains a compound of interest due to its unique structure among the bufadienolides and its origin from a source with a long history in traditional medicine. However, the lack of accessible, detailed scientific data on its characterization and biological activity is a major impediment to its further development as a potential therapeutic agent.

Future research should prioritize:

  • Re-isolation and Full Spectroscopic Characterization: A modern, thorough structural elucidation using high-resolution NMR (1D and 2D), HRMS, and other spectroscopic techniques is essential to confirm the 1969 structure and provide a complete dataset for the scientific community.

  • Chemical Synthesis: The total synthesis of this compound would not only confirm its structure but also provide a scalable source for biological studies, removing the reliance on isolation from natural sources.

  • Comprehensive Biological Screening: A broad screening of this compound against various cancer cell lines and other relevant biological targets is needed to identify its primary activities.

  • Mechanism of Action Studies: Once a significant biological activity is identified, detailed studies are required to elucidate the underlying signaling pathways.

This technical guide serves as a summary of the current, limited knowledge on this compound and as a call to the scientific community to revisit this potentially valuable natural product with modern analytical and biological techniques. The data and protocols outlined herein represent the necessary foundation for advancing our understanding of this compound and its therapeutic potential.

References

The Biosynthesis of 19-Oxocinobufagin in Toads: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Oxocinobufagin, a potent cardiotonic steroid found in toad venom, has garnered significant interest for its potential therapeutic applications. Understanding its biosynthesis is crucial for harnessing its medicinal properties and developing novel synthetic and semi-synthetic analogs. This technical guide provides an in-depth overview of the current understanding of the this compound biosynthetic pathway in toads, commencing from the precursor molecule, cholesterol. We will delve into the key enzymatic transformations, including the critical role of Cytochrome P450 monooxygenases, and discuss the proposed mechanisms for the formation of the characteristic α-pyrone ring. This document summarizes quantitative data from various studies, details relevant experimental protocols, and presents visual representations of the pathway and associated workflows to facilitate a comprehensive understanding for researchers in drug discovery and development.

Introduction

Bufadienolides are a class of C24 steroids characterized by a six-membered lactone ring (α-pyrone) at the C-17 position of the steroid nucleus.[1] These compounds are predominantly found in the venom of toads from the Bufonidae family and exhibit a wide range of biological activities, most notably their potent inhibition of the Na+/K+-ATPase, leading to cardiotonic effects.[2][3] this compound is a specific bufadienolide of interest due to its demonstrated anti-inflammatory and potential anticancer activities.[3][4] The elucidation of its biosynthetic pathway is a critical step towards ensuring a sustainable supply for research and potential therapeutic use, independent of the natural source.

The Biosynthetic Pathway from Cholesterol

The biosynthesis of all steroid hormones and related compounds, including bufadienolides, begins with cholesterol.[5] In toads, cholesterol is synthesized primarily in the liver and then transported to the parotid glands, the site of bufadienolide production.[6][7]

Initial Conversion of Cholesterol: A Point of Contention

The initial steps in the conversion of the cholesterol side chain to form the bufadienolide scaffold are not yet fully resolved, with conflicting evidence in the scientific literature.

Hypothesis 1: Pregnenolone (B344588) as a Key Intermediate

One hypothesis suggests that the biosynthesis proceeds via pregnenolone, a common intermediate in the synthesis of most steroid hormones. This pathway involves the cleavage of the cholesterol side chain by a cholesterol side-chain cleavage enzyme (CYP11A1). A study on Bufo bufo gargarizans identified a CYP11A1 homolog, BbgCYP11A1, which was shown to convert cholesterol to pregnenolone when heterologously expressed in yeast.[5] Transcriptomic analysis also indicated the expression of enzymes involved in pregnenolone metabolism in the venom glands.[8]

Hypothesis 2: Direct Conversion of the Cholesterol Side Chain

Conversely, several metabolic labeling studies suggest that pregnenolone is not a direct precursor to bufadienolides in toads. Experiments using radiolabeled cholesterol and pregnenolone in Bufo paracnemis and Bufo arenarum demonstrated the incorporation of cholesterol into bufadienolides, while pregnenolone was not incorporated.[9][10][11] These findings support a pathway where the cholesterol side chain is directly converted into the α-pyrone ring without prior cleavage to a C21 steroid.[10] The exact mechanism for this direct conversion remains to be elucidated.

The Role of Cytochrome P450 Enzymes in Steroid Core Modification

Regardless of the initial steps, the subsequent modifications of the steroid nucleus are heavily reliant on the activity of Cytochrome P450 (CYP) enzymes. These enzymes are responsible for the various hydroxylation reactions that lead to the diverse array of bufadienolides found in toad venom.[12][13]

For the biosynthesis of this compound, a key modification is the oxidation at the C-19 position. Transcriptome and genome analyses of toads have identified several CYP enzymes that catalyze the hydroxylation of bufadienolide precursors at different positions.[13] A recent study successfully identified eight CYP enzymes from toads that hydroxylate bufalin (B1668032) and resibufogenin.[12] Notably, one of these enzymes, CYP46A35 , was found to catalyze the 19-hydroxylation of bufalin, a crucial step towards the formation of 19-oxo-bufadienolides like this compound.[12][13] Other CYP enzymes are likely involved in hydroxylations at other positions, such as C-14, which is also a common feature of bufadienolides.[14]

Formation of the α-Pyrone Ring

The defining feature of bufadienolides is the doubly unsaturated six-membered lactone ring at C-17. The precise enzymatic mechanism for its formation is still under investigation. One proposed mechanism, based on studies in plants, suggests the condensation of a C21 pregnane (B1235032) derivative with a three-carbon unit derived from oxaloacetate to form the C24 bufadienolide skeleton.[15] However, given the evidence against pregnenolone as an intermediate in toads, an alternative mechanism involving the direct oxidation and cyclization of the intact cholesterol side chain is more likely.[10] This process is thought to involve a series of oxidation and dehydration steps to form the conjugated double bonds of the α-pyrone ring.[16]

Quantitative Data

Quantitative data on the biosynthesis of this compound is sparse. However, studies on the quantification of various bufadienolides in toad venom provide some context for the relative abundance of these compounds.

CompoundConcentration Range in Venenum BufonisMethodReference
Cinobufagin0.1 - 2.7 ng/mL (LoQ)UHPLC-QqQ-MS/MS
BufalinVariable, used as a markerUHPLC-QqQ-MS/MS
ResibufogeninVariable, used as a markerUHPLC-QqQ-MS/MS[17]
Bersaldegenin-1-acetate16.28 to 40.50 mg/100 g (in plant leaves)UHPLC-ESI-MS/MS[18]
Bryophyllin AVariableUHPLC-ESI-MS/MS[18]

Experimental Protocols

Heterologous Expression and Functional Characterization of CYP Enzymes

This protocol is adapted from studies on the characterization of toad CYP enzymes.[12][13]

  • Gene Mining and Cloning: Putative CYP gene sequences are identified from toad transcriptome and genome databases. Full-length cDNAs are amplified by PCR and cloned into an appropriate expression vector (e.g., pET-28a for E. coli or pYES2 for yeast).

  • Heterologous Expression: The expression vector is transformed into a suitable host organism, such as Escherichia coli BL21(DE3) or Saccharomyces cerevisiae. Protein expression is induced under optimized conditions (e.g., low temperature for E. coli, galactose for yeast).

  • Enzyme Preparation: Cells are harvested, lysed, and the CYP enzyme is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • In Vitro Enzyme Assay: The purified CYP enzyme is incubated with a potential substrate (e.g., bufalin or resibufogenin) in a reaction buffer containing a cofactor system (e.g., NADPH-cytochrome P450 reductase and NADPH).

  • Product Analysis: The reaction products are extracted with an organic solvent (e.g., ethyl acetate) and analyzed by HPLC and LC-MS/MS to identify and quantify the hydroxylated bufadienolides.

Quantitative Analysis of Bufadienolides by UHPLC-MS/MS

This protocol is based on established methods for the quantification of bufadienolides in biological samples.[17][18]

  • Sample Preparation: Toad venom or tissue samples are extracted with a suitable solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol). The extract is then filtered and diluted for analysis.

  • Chromatographic Separation: The extracted bufadienolides are separated on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water (containing a modifier like formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometric Detection: The separated compounds are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each target bufadienolide to ensure high selectivity and sensitivity.

  • Quantification: The concentration of each bufadienolide is determined by comparing its peak area to that of a calibration curve constructed using authentic standards.

Visualizations

Proposed Biosynthetic Pathway of this compound

Biosynthesis_of_19_Oxocinobufagin cluster_start Starting Precursor cluster_controversy Initial Side-Chain Modification (Controversial) cluster_core_mod Steroid Core Modifications cluster_lactone α-Pyrone Ring Formation cluster_end Final Product Cholesterol Cholesterol Pregnenolone Pregnenolone (Hypothesis 1) Cholesterol->Pregnenolone CYP11A1 Direct_Conversion Direct Side-Chain Conversion (Hypothesis 2) Cholesterol->Direct_Conversion Unknown Enzymes Intermediates Steroid Intermediates Pregnenolone->Intermediates Direct_Conversion->Intermediates Hydroxy_Intermediates Hydroxylated Intermediates Intermediates->Hydroxy_Intermediates Various CYPs (e.g., C14-hydroxylation) Hydroxy_19_Intermediate 19-Hydroxy Bufadienolide Precursor Hydroxy_Intermediates->Hydroxy_19_Intermediate CYP46A35 (C19-hydroxylation) Pyrone_Formation Oxidation & Cyclization Hydroxy_19_Intermediate->Pyrone_Formation Oxocinobufagin This compound Pyrone_Formation->Oxocinobufagin Oxidation

Caption: Proposed biosynthetic pathway of this compound from cholesterol.

Experimental Workflow for CYP Enzyme Characterization

CYP_Workflow cluster_gene Gene Identification & Cloning cluster_expression Protein Expression & Purification cluster_assay Functional Assay & Analysis Gene_Mining Transcriptome/ Genome Mining Cloning Cloning into Expression Vector Gene_Mining->Cloning Expression Heterologous Expression Cloning->Expression Purification Protein Purification Expression->Purification Assay In Vitro Enzyme Assay Purification->Assay Analysis HPLC & LC-MS/MS Analysis Assay->Analysis

Caption: Workflow for the characterization of toad CYP enzymes.

Logical Relationship of Hypotheses for Initial Cholesterol Conversion

Cholesterol_Conversion_Hypotheses cluster_hypotheses Alternative Initial Steps Cholesterol Cholesterol Hypothesis1 Side-Chain Cleavage (via Pregnenolone) Cholesterol->Hypothesis1 Evidence: CYP11A1 identification Hypothesis2 Direct Side-Chain Conversion Cholesterol->Hypothesis2 Evidence: Metabolic labeling studies Bufadienolide Bufadienolide Hypothesis1->Bufadienolide Hypothesis2->Bufadienolide

Caption: Competing hypotheses for the initial conversion of cholesterol.

Conclusion and Future Directions

The biosynthesis of this compound in toads is a complex process that begins with cholesterol and involves a series of enzymatic modifications, with Cytochrome P450 enzymes playing a pivotal role in the hydroxylation of the steroid core. While significant progress has been made in identifying some of the key enzymes, particularly those involved in hydroxylation, the complete pathway remains to be fully elucidated. The initial steps of cholesterol side-chain conversion and the precise mechanism of α-pyrone ring formation are areas that require further investigation to resolve existing controversies.

Future research should focus on:

  • Definitive elucidation of the initial steps: Further metabolic labeling and enzyme characterization studies are needed to clarify the role, if any, of pregnenolone as an intermediate.

  • Identification of all participating enzymes: A comprehensive proteomic and transcriptomic approach, combined with functional characterization, will be necessary to identify all the enzymes involved in the pathway.

  • Reconstitution of the pathway in vitro: The ultimate confirmation of the pathway will come from its complete reconstitution in a heterologous system, which would also open avenues for the biotechnological production of this compound and its derivatives.

A complete understanding of this biosynthetic pathway will not only be a significant scientific achievement but will also provide the tools for the sustainable production and targeted modification of this promising class of therapeutic compounds.

References

Preliminary Screening of 19-Oxocinobufagin: A Technical Guide to Its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Oxocinobufagin is a bufadienolide, a class of cardiotonic steroids, isolated from the venom of Bufo bufo gargarizans. While research on this specific compound is emerging, the biological activities of closely related bufadienolides, such as Cinobufagin (B1669057) and Bufalin, have been more extensively studied, revealing potent anticancer properties. This technical guide provides a comprehensive overview of the preliminary screening of this compound's biological activity, with a primary focus on its potential as an anticancer agent. The methodologies and expected outcomes are based on established findings for structurally similar compounds and aim to provide a foundational framework for future research and drug development.

Data Presentation: Anticancer Activity

Quantitative data on the cytotoxic effects of bufadienolides are crucial for preliminary screening. The following tables summarize the half-maximal inhibitory concentration (IC50) values for Cinobufagin and Bufalin, which are structurally and functionally analogous to this compound, against various cancer cell lines. It is anticipated that this compound would exhibit similar efficacy.

Table 1: IC50 Values of Cinobufagin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HepG2Hepatocellular Carcinoma1.54[1](--INVALID-LINK--)
A549Non-small cell lung cancer0.04[2](--INVALID-LINK--)
U2OSOsteosarcoma0.02[3](--INVALID-LINK--)
143BOsteosarcoma0.03[3](--INVALID-LINK--)

Table 2: IC50 Values of Bufalin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
HepG2Hepatocellular Carcinoma143.2[4](--INVALID-LINK--)
SMMC-7721Hepatocellular Carcinoma85.6[4](--INVALID-LINK--)
U-87 MGGlioblastoma50[5](--INVALID-LINK--)

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the preliminary screening of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cells.

  • Materials:

    • Cancer cell lines (e.g., HepG2, A549)

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

    • This compound (dissolved in DMSO)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.(--INVALID-LINK--)

    • Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.(--INVALID-LINK--)

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6](--INVALID-LINK--)

    • Measure the absorbance at 490 nm using a microplate reader.[6](--INVALID-LINK--)

    • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells induced by this compound.

  • Materials:

    • Cancer cells treated with this compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Binding Buffer

    • Propidium Iodide (PI)

    • Flow cytometer

  • Protocol:

    • Treat cells with this compound at its IC50 concentration for 24 hours.

    • Harvest the cells by trypsinization and wash twice with cold PBS.[7](--INVALID-LINK--)

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[8](--INVALID-LINK--)

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[9](--INVALID-LINK--)

    • Incubate for 15 minutes at room temperature in the dark.[8](--INVALID-LINK--)

    • Add 400 µL of 1X Binding Buffer to each tube.[8](--INVALID-LINK--)

    • Analyze the cells by flow cytometry.[7](--INVALID-LINK--) Live cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V-positive and PI-positive.[9](--INVALID-LINK--)

Western Blot Analysis

This technique is used to detect changes in the expression of key proteins involved in apoptosis and signaling pathways.

  • Materials:

    • Cancer cells treated with this compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, p-AKT, AKT, p-ERK, ERK, and β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

  • Protocol:

    • Treat cells with this compound at its IC50 concentration for 24 hours.

    • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[10](--INVALID-LINK--)

    • Incubate the membrane with primary antibodies overnight at 4°C.[10](--INVALID-LINK--)

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

    • Use β-actin as a loading control to normalize protein expression.[5](--INVALID-LINK--)

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the anticancer activity of bufadienolides and a general experimental workflow for screening this compound.

This compound This compound PI3K PI3K This compound->PI3K Inhibition Bcl-2 Bcl-2 This compound->Bcl-2 Downregulation Bax Bax This compound->Bax Upregulation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation AKT->Bcl-2 Activation Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Promotes Apoptosis Apoptosis Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibition of Apoptosis Bax->Mitochondrion Induction of Apoptosis Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Caspase-3->Apoptosis Execution

Caption: PI3K/AKT signaling pathway and apoptosis induction by this compound.

This compound This compound Ras Ras This compound->Ras Inhibition Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation Proliferation, Differentiation, Survival Proliferation, Differentiation, Survival ERK->Proliferation, Differentiation, Survival Regulation

Caption: MAPK/ERK signaling pathway modulation by this compound.

cluster_0 In Vitro Screening cluster_1 In Vivo Studies Cell Culture Cell Culture MTT Assay MTT Assay Cell Culture->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Assay Apoptosis Assay Mechanism of Action Mechanism of Action Apoptosis Assay->Mechanism of Action Western Blot Western Blot Western Blot->Mechanism of Action IC50 Determination->Apoptosis Assay IC50 Determination->Western Blot Animal Model Animal Model Mechanism of Action->Animal Model Tumor Growth Inhibition Tumor Growth Inhibition Animal Model->Tumor Growth Inhibition Toxicity Assessment Toxicity Assessment Animal Model->Toxicity Assessment

Caption: Experimental workflow for screening the biological activity of this compound.

Conclusion

The preliminary screening of this compound's biological activity, guided by the extensive research on related bufadienolides, holds significant promise for the discovery of a novel anticancer agent. The experimental protocols and expected outcomes outlined in this guide provide a robust framework for researchers to systematically evaluate its therapeutic potential. Further investigations into its specific molecular targets and in vivo efficacy are warranted to advance this compound through the drug development pipeline.

References

In Vitro Cytotoxicity of 19-Oxocinobufagin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the in vitro cytotoxicity of 19-Oxocinobufagin is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the activities of structurally related bufadienolides isolated from the same source, Bufo bufo gargarizans. The presented data and protocols serve as a strong predictive framework for the potential cytotoxic properties and mechanisms of this compound.

Introduction to this compound and Related Bufadienolides

This compound is a natural bufadienolide, a class of cardioactive steroids, isolated from the traditional Chinese medicine Chan'su, which is derived from the skin secretions of the Asiatic toad Bufo bufo gargarizans. Bufadienolides are characterized by a steroid nucleus and a six-membered lactone ring at the C-17 position. Numerous compounds from this class, including cinobufagin (B1669057) and bufalin, have demonstrated potent in vitro and in vivo antitumor activities. These compounds are known to induce cytotoxicity in a variety of cancer cell lines through the induction of apoptosis, cell cycle arrest, and the modulation of various signaling pathways. Given its structural similarity to other cytotoxic bufadienolides, this compound is hypothesized to possess significant anticancer potential.

Quantitative Cytotoxicity Data of Related Bufadienolides

The following tables summarize the 50% inhibitory concentration (IC50) values of various bufadienolides isolated from Bufo bufo gargarizans against several human cancer cell lines. This data provides a comparative reference for the expected potency of this compound.

Table 1: IC50 Values (in µM) of Bufadienolides Against Various Cancer Cell Lines

CompoundA549 (Lung)BEL-7402 (Liver)BGC-823 (Gastric)HepG2 (Liver)HeLa (Cervical)
Cinobufagin< 0.01----
Arenobufagin< 0.01--0.011-
New Bufadienolide 20.049---1.856
New Bufadienolide 30.134---0.765
New Bufadienolide 50.432---0.876
New Bufadienolide 60.231---0.654
New Bufadienolide 100.543---0.987
New Bufadienolide 120.112---0.345

Data compiled from studies on bufadienolides isolated from the skins and eggs of Bufo bufo gargarizans.[1][2][3][4]

Table 2: IC50 Values (in nM) of Bufadienolides Against Ovarian Carcinoma Cell Lines

CompoundA2780SKOV3
Bufogarlide A>100>100
Bufogarlide B>100>100
Bufogarlide C85.12>100
Known Analog 454.3298.11
Known Analog 521.0967.08
Known Analog 676.54>100

Data from a study on bufadienolides from the skins of Bufo bufo gargarizans.[5]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the in vitro cytotoxicity of bufadienolides. These protocols can be adapted for the investigation of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells.

Materials:

  • Cancer cell lines (e.g., A549, HepG2, HCT-116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the culture medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 100 µL of binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of binding buffer to each sample.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., against Akt, p-Akt, Bcl-2, Bax, Caspase-3, Cleaved Caspase-3, Notch-1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as described for the apoptosis assay.

  • Lyse the cells with RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Visualizations

Based on studies of related bufadienolides like cinobufagin, this compound is likely to induce cytotoxicity through the modulation of key signaling pathways involved in apoptosis and cell survival.

Intrinsic Apoptosis Pathway

Many bufadienolides induce apoptosis via the mitochondria-mediated intrinsic pathway. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Intrinsic_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) This compound->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Predicted intrinsic apoptosis pathway induced by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial cell survival pathway that is often dysregulated in cancer. Cinobufagin has been shown to inhibit this pathway, leading to decreased cell proliferation and survival.[6]

Akt_Signaling_Pathway This compound This compound pAkt p-Akt (Active) This compound->pAkt PI3K PI3K Akt Akt PI3K->Akt Phosphorylation Akt->pAkt Cell_Survival Cell Survival & Proliferation pAkt->Cell_Survival

Caption: Predicted inhibition of the PI3K/Akt survival pathway by this compound.

Notch Signaling Pathway

The Notch signaling pathway is involved in cell fate decisions, and its aberrant activation is implicated in several cancers. Cinobufagin has been found to inactivate the Notch pathway, contributing to its pro-apoptotic effects.

Notch_Signaling_Pathway This compound This compound Notch1 Notch-1 This compound->Notch1 Hes1 Hes-1 Notch1->Hes1 Upregulation Cell_Proliferation Cell Proliferation Hes1->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Hes1->Apoptosis_Inhibition Experimental_Workflow Start Compound (this compound) Treatment Treatment with This compound Start->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Western_Blot Mechanism Study (Western Blot) Treatment->Western_Blot IC50 Determine IC50 Viability_Assay->IC50 Apoptosis_Quant Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quant Pathway_Analysis Analyze Signaling Pathways Western_Blot->Pathway_Analysis

References

Preliminary Insights into the Mechanism of Action of 19-Oxocinobufagin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Oxocinobufagin (B2450094), a bufadienolide steroid, has emerged as a compound of interest in oncological research. While comprehensive studies on its specific mechanisms are still in early stages, preliminary investigations and data from the closely related compound, cinobufagin (B1669057), provide a foundational understanding of its potential anti-cancer activities. This technical guide synthesizes the current, albeit limited, knowledge regarding the mechanism of action of this compound, drawing parallels from cinobufagin studies to elucidate its probable signaling pathways, effects on cellular processes, and potential as a therapeutic agent. The primary proposed mechanisms revolve around the induction of apoptosis and cell cycle arrest in cancer cells.

Core Mechanisms of Action

The anti-tumor effects of bufadienolides like this compound are believed to be multifaceted, primarily targeting the fundamental processes of cell survival and proliferation. The key preliminary observed mechanisms include the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest).

Induction of Apoptosis

Apoptosis is a critical pathway for eliminating malignant cells. Studies on the related compound cinobufagin have demonstrated its ability to trigger apoptosis in a variety of cancer cell lines through both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways.[1] This is achieved by modulating the expression of key regulatory proteins.

A significant aspect of this process is the disruption of the mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm.[2] This event initiates a cascade of caspase activation, ultimately leading to the execution of the apoptotic program. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial in this pathway, with cinobufagin shown to upregulate Bax and downregulate Bcl-2.[1][3]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound and related compounds are observed to interfere with the normal progression of the cell cycle in cancer cells. This disruption prevents the uncontrolled proliferation that is characteristic of tumors.

Studies on cinobufagin have shown that it can induce cell cycle arrest at different phases, notably the G2/M phase and the S phase, depending on the cancer cell type.[2][4][5][6] This arrest is mediated by the modulation of key cell cycle regulatory proteins, including cyclin-dependent kinases (CDKs) and cyclins. For instance, downregulation of CDK1, Cyclin B, CDK2, and Cyclin E has been observed, which are essential for the G2/M and S phase transitions, respectively.[2][4][7]

Inhibition of Na+/K+-ATPase

A well-established characteristic of cardiotonic steroids, including bufadienolides, is their ability to inhibit the Na+/K+-ATPase pump.[1] This enzyme is crucial for maintaining the electrochemical gradients across the cell membrane. While the direct link between Na+/K+-ATPase inhibition and the anti-cancer effects of this compound is still being fully elucidated, it is hypothesized that the disruption of ion homeostasis contributes to the downstream signaling events that trigger apoptosis and cell cycle arrest.

Quantitative Data Summary

The following tables summarize quantitative data from preliminary studies on the effects of the related compound cinobufagin on various cancer cell lines. This data provides an insight into the potential potency and concentration-dependent effects of this compound.

Table 1: Effects of Cinobufagin on Cell Viability and Apoptosis

Cell LineTreatment ConcentrationDuration (hours)EffectReference
Human Multiple Myeloma Cells0.5 and 1 µM24Higher cytotoxicity against human multiple myeloma cells than in peripheral blood mononuclear cells.[3]
Osteosarcoma CellsNot specified12, 24, 48Exerted cytotoxicity against cultured osteosarcoma cells but less or no toxicity to human osteoblast cell lineage.[3]
Human Hepatocellular Carcinoma (HepG2)Dose-dependentNot specifiedIncreased apoptotic cell population in a dose-dependent manner.[1]
Nasopharyngeal Carcinoma (HK-1)Not specifiedNot specifiedSignificantly inhibits the proliferation.[2]
Malignant Melanoma (A375)Not specifiedNot specifiedSignificantly inhibited A375 cell proliferation and cell colony formation.[4][6]

Table 2: Effects of Cinobufagin on Cell Cycle Distribution

Cell LineTreatment ConcentrationDuration (hours)EffectReference
Nasopharyngeal Carcinoma (HK-1)Not specified24Obvious cell cycle arrest at the S phase.[2][7]
Malignant Melanoma (A375)Not specifiedNot specifiedInducing G2/M cell cycle arrest.[4][6]
Esophageal Squamous Cell CarcinomaNot specifiedNot specifiedInhibition of growth induced by cinobufagin was mediated by G2/M cell cycle arrest.[5]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the preliminary studies of bufadienolides like cinobufagin.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 6 x 10³ cells per well and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the test compound (e.g., cinobufagin) for specified durations (e.g., 24, 48, 72 hours).

  • MTT Addition: Following treatment, MTT (3-[4, 5-dimethylthiazol-2-yl]-2, 5-diphenyl-tetrazolium bromide) solution is added to each well and incubated for a period that allows for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control.[1]

Apoptosis Analysis (Flow Cytometry)
  • Cell Treatment and Harvesting: Cells are treated with the compound of interest, after which both adherent and floating cells are harvested.

  • Staining: The harvested cells are washed and then stained with Annexin V-FITC and Propidium Iodide (PI) in a binding buffer according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment and Fixation: Cells are treated with the compound, harvested, and then fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content of each cell. RNase A is included to prevent the staining of RNA.

  • Flow Cytometry: The DNA content of the cell population is analyzed by a flow cytometer. The resulting histogram allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their fluorescence intensity.[4]

Western Blot Analysis
  • Protein Extraction: Following treatment, cells are lysed to extract total protein. The protein concentration is then determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, CDK1, Cyclin B).

  • Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are then visualized using a chemiluminescent substrate and an imaging system.[4]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the proposed signaling pathways and a typical experimental workflow for studying the mechanism of action of this compound.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_membrane Cell Membrane cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade This compound This compound Na+/K+-ATPase Na+/K+-ATPase This compound->Na+/K+-ATPase Inhibits Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bax Bax This compound->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes permeabilization CytC Cytochrome c (release) Mito->CytC Casp9 Caspase-9 (activated) CytC->Casp9 Casp3 Caspase-3 (activated) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Cell_Cycle_Arrest_Pathway cluster_stimulus Stimulus cluster_s_phase S Phase Regulation cluster_g2m_phase G2/M Phase Regulation This compound This compound CDK2 CDK2 This compound->CDK2 Downregulates CyclinE Cyclin E This compound->CyclinE Downregulates CDK1 CDK1 This compound->CDK1 Downregulates CyclinB Cyclin B This compound->CyclinB Downregulates S_Phase S Phase Progression CDK2->S_Phase CyclinE->S_Phase G2M_Phase G2/M Phase Progression CDK1->G2M_Phase CyclinB->G2M_Phase

Caption: Proposed mechanism of cell cycle arrest by this compound.

Experimental_Workflow cluster_assays Cellular Assays cluster_molecular Molecular Analysis Start Cancer Cell Culture Treatment Treatment with This compound Start->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT Flow_Apoptosis Apoptosis Analysis (Flow Cytometry) Treatment->Flow_Apoptosis Flow_CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->Flow_CellCycle Western Western Blot Analysis (Protein Expression) Treatment->Western Data Data Analysis and Interpretation MTT->Data Flow_Apoptosis->Data Flow_CellCycle->Data Western->Data

Caption: General experimental workflow for studying this compound's effects.

Conclusion and Future Directions

The preliminary evidence, largely extrapolated from studies on the closely related compound cinobufagin, strongly suggests that this compound possesses significant anti-cancer potential. Its mechanism of action appears to be centered on the induction of apoptosis and cell cycle arrest, mediated by the modulation of key regulatory proteins and potentially initiated by the inhibition of Na+/K+-ATPase.

For drug development professionals, these findings provide a solid foundation for further investigation. Future research should focus on:

  • Directly investigating the effects of this compound on a wide range of cancer cell lines to confirm and expand upon the findings from cinobufagin studies.

  • Elucidating the precise molecular targets of this compound and the upstream signaling events that link Na+/K+-ATPase inhibition to apoptosis and cell cycle arrest.

  • In vivo studies to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in animal models of cancer.

  • Exploring potential synergistic effects of this compound with existing chemotherapeutic agents to enhance treatment efficacy and overcome drug resistance.

A deeper understanding of the mechanisms outlined in this guide will be crucial for the successful clinical translation of this compound as a novel anti-cancer therapeutic.

References

Potential Therapeutic Targets of 19-Oxocinobufagin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature explicitly detailing the therapeutic targets and mechanisms of 19-Oxocinobufagin is currently limited. This guide synthesizes data from structurally analogous bufadienolides, primarily Cinobufagin (B1669057) and Bufalin, to infer the potential therapeutic avenues of this compound. The presented targets and pathways require direct experimental validation for this compound.

Core Executive Summary

This compound, a bufadienolide cardiotonic steroid, is a natural compound with significant therapeutic potential, particularly in oncology. Based on the extensive research on its close structural analogs, the primary therapeutic targets of this compound are hypothesized to be:

  • Na+/K+-ATPase: Inhibition of this ion pump disrupts cellular ion homeostasis, leading to a cascade of events culminating in apoptosis.

  • PI3K/Akt Signaling Pathway: Downregulation of this critical cell survival pathway inhibits proliferation and promotes programmed cell death.

  • MAPK/ERK Signaling Pathway: Attenuation of this pathway curtails cancer cell growth, differentiation, and survival signals.

This technical guide provides an in-depth overview of these potential targets, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways to support further research and drug development efforts.

Data Presentation: Quantitative Analysis of Bufadienolide Activity

The following tables summarize the quantitative data on the anti-cancer effects of Cinobufagin and Bufalin, serving as a proxy for the potential efficacy of this compound.

Table 1: Inhibition of Cell Viability by Cinobufagin

Cell LineCancer TypeIC50 (nM)Exposure Time (h)
CAL-27Oral Squamous Cell Carcinoma~2624
HepG2Hepatocellular CarcinomaNot specified48
A549Non-small Cell Lung CancerNot specifiedNot specified

Table 2: Induction of Apoptosis by Bufalin and Cinobufagin in HepG2 Cells [1]

CompoundConcentration (µM)Apoptotic Rate (%)
Control-< 5
Bufalin0.1~20
Bufalin0.5~45
Cinobufagin0.1~15
Cinobufagin0.5~35

Signaling Pathways and Mechanisms of Action

The anti-cancer activity of this compound is likely mediated through the modulation of key signaling cascades that govern cell survival, proliferation, and apoptosis.

Inhibition of Na+/K+-ATPase

As a cardiotonic steroid, this compound is predicted to bind to and inhibit the α-subunit of the Na+/K+-ATPase. This inhibition disrupts the electrochemical gradient across the cell membrane, leading to an increase in intracellular Na+ and subsequently Ca2+ concentrations. This ionic imbalance is a potent trigger for the intrinsic apoptotic pathway.

This compound This compound Na+/K+-ATPase Na+/K+-ATPase This compound->Na+/K+-ATPase Inhibits Intracellular Na+ Increase Intracellular Na+ Increase Na+/K+-ATPase->Intracellular Na+ Increase Leads to Intracellular Ca2+ Increase Intracellular Ca2+ Increase Intracellular Na+ Increase->Intracellular Ca2+ Increase Mitochondrial Dysfunction Mitochondrial Dysfunction Intracellular Ca2+ Increase->Mitochondrial Dysfunction Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis

Caption: Inhibition of Na+/K+-ATPase by this compound.

Downregulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival and proliferation. Studies on analogous compounds have shown that they can inhibit the phosphorylation and activation of key components of this pathway, such as Akt.[2] This leads to the de-repression of pro-apoptotic proteins and cell cycle arrest.

This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates Cell Cycle Arrest Cell Cycle Arrest PI3K->Cell Cycle Arrest Leads to Pro-apoptotic Proteins (e.g., Bad) Pro-apoptotic Proteins (e.g., Bad) Akt->Pro-apoptotic Proteins (e.g., Bad) Inhibits Apoptosis Apoptosis Pro-apoptotic Proteins (e.g., Bad)->Apoptosis Promotes

Caption: Downregulation of the PI3K/Akt signaling pathway.

Inhibition of the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway plays a crucial role in transmitting extracellular signals to the nucleus to regulate gene expression related to cell growth and differentiation. Inhibition of this pathway by bufadienolides has been shown to suppress cancer cell proliferation and survival.

This compound This compound Ras Ras This compound->Ras Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Cell Survival Cell Survival Transcription Factors->Cell Survival

Caption: Inhibition of the MAPK/ERK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the therapeutic potential of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG2, A549)

  • 96-well plates

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).

  • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to each well.

  • Shake the plate for 15 minutes to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

A Seed Cells B Treat with this compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Solubilize Formazan E->F G Measure Absorbance F->G

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentrations of this compound for the specified time.

  • Harvest the cells (including floating cells in the medium) and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the cells by flow cytometry within 1 hour.

A Treat Cells B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of proteins within the targeted signaling pathways.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse treated cells in RIPA buffer and determine protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

A Cell Lysis and Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection and Imaging F->G

Caption: Workflow for Western Blot analysis.

Conclusion and Future Directions

While direct evidence is pending, the structural similarity of this compound to well-studied bufadienolides strongly suggests its potential as a multi-target anti-cancer agent. The primary therapeutic targets are likely the Na+/K+-ATPase, and the PI3K/Akt and MAPK/ERK signaling pathways. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound's efficacy and mechanism of action. Future research should focus on direct experimental validation of these targets, comprehensive in vivo studies to assess therapeutic efficacy and toxicity, and exploration of potential synergistic effects with existing chemotherapeutic agents. Such investigations will be crucial in unlocking the full therapeutic potential of this promising natural compound.

References

Technical Guide: Solubility and Handling of 19-Oxocinobufagin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 19-Oxocinobufagin, a natural bufadienolide with significant research interest. The document outlines its solubility in various solvents, provides a detailed experimental protocol for solubility determination, and illustrates a key signaling pathway potentially modulated by related compounds.

Solubility Profile of this compound

Qualitative Solubility Data

Initial screenings have identified several organic solvents capable of dissolving this compound. This information is crucial for the preparation of stock solutions and for conducting various in vitro and in vivo studies.

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing concentrated stock solutions for biological assays.
ChloroformSolubleA non-polar solvent suitable for extraction and initial dissolution.
DichloromethaneSolubleSimilar to chloroform, useful for organic synthesis and extraction processes.
Ethyl AcetateSolubleA moderately polar solvent used in chromatography and extraction.
AcetoneSolubleA polar aprotic solvent that can be used for solubilization.
WaterPoorly SolubleAs with other bufadienolides, this compound has low aqueous solubility.[2][3]

This data is based on information from chemical suppliers and general knowledge of bufadienolide chemistry.

Quantitative Solubility Considerations

The low aqueous solubility of bufadienolides like this compound presents a significant challenge for their clinical application and bioavailability.[1][2][3] Research into strategies to enhance the solubility and bioavailability of this class of compounds is ongoing, with methods such as structural modification and the use of nanodelivery systems being explored.[1][2][3] For context, the apparent solubility of other bufadienolides, such as Resibufogenin (RBG), Cinobufagin (CBG), and Bufalin (BF), in aqueous buffer (pH=7.0) at 37°C has been determined to be 76.29 µg/mL, 51.85 µg/mL, and 32.76 µg/mL, respectively.[1]

Experimental Protocol: Determination of Apparent Solubility using the Shake-Flask Method

To obtain quantitative solubility data for this compound, the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is a standard and reliable approach.[1] This method allows for the determination of the saturation concentration of the compound in a given solvent.

Materials and Equipment
  • This compound (solid)

  • Selected solvent (e.g., DMSO, phosphate-buffered saline)

  • Vortex mixer

  • Thermostatic shaker incubator

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Analytical column (e.g., C18)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure
  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount of compound should be sufficient to ensure that undissolved solids remain after equilibration.

  • Equilibration: Place the vial in a thermostatic shaker incubator set to a specific temperature (e.g., 25°C or 37°C). Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter. Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the HPLC method.

  • HPLC Analysis: Inject the diluted sample into the HPLC system. The concentration of this compound in the sample is determined by comparing the peak area to a standard calibration curve.

  • Calculation: The solubility is calculated by multiplying the concentration determined by HPLC by the dilution factor.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Equilibrate in thermostatic shaker A->B C Centrifuge to pellet undissolved solid B->C D Collect and filter supernatant C->D E Dilute filtered supernatant D->E F Analyze by HPLC E->F G Calculate solubility from calibration curve F->G

Caption: Workflow for solubility determination.

Biological Context: Potential Signaling Pathway Modulation

While the specific signaling pathways modulated by this compound are still under investigation, related bufadienolides, such as Cinobufagin, have been shown to exert their biological effects through various cellular signaling cascades. One of the key pathways implicated in the anti-cancer effects of Cinobufagin is the PI3K/AKT signaling pathway, which plays a crucial role in cell survival, proliferation, and apoptosis.

Representative Signaling Pathway: PI3K/AKT Inhibition

The diagram below illustrates a simplified representation of how a bufadienolide like Cinobufagin may inhibit the PI3K/AKT signaling pathway, leading to the induction of apoptosis in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Bufadienolide This compound (or related compound) Bufadienolide->AKT Inhibits

Caption: Potential inhibition of the PI3K/AKT pathway.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The solubility data is qualitative, and the experimental protocol is a general guideline that may require optimization for specific applications. The signaling pathway depicted is based on research on related compounds and may not be fully representative of the mechanism of action of this compound. Researchers should consult peer-reviewed literature and conduct their own validation experiments.

References

Methodological & Application

Application Note: Quantification of 19-Oxocinobufagin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 19-Oxocinobufagin in various sample matrices using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Introduction

This compound is a member of the bufadienolide family, a class of potent cardiotonic steroids typically isolated from sources such as the venom of toad species (Chan Su). These compounds are known for their significant biological activities, including their traditional use in medicine and their potential as modern therapeutic agents. The primary mechanism of action for many bufadienolides involves the specific inhibition of the Na+/K+-ATPase enzyme, making them subjects of interest in cardiovascular research and oncology.[1][2] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and new drug development. This application note details a robust HPLC method for its determination.

Principle of the Method

The method employs reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. This compound is separated from other components in the sample based on its hydrophobicity. A gradient elution with a mixture of acetonitrile (B52724) and acidified water allows for optimal separation and peak resolution. The compound is detected by a UV-Vis detector at its maximum absorbance wavelength, which for bufadienolides is typically around 296 nm.[3][4] Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from known concentrations of a this compound reference standard.

Experimental Protocol

Apparatus and Reagents
  • Apparatus:

    • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

    • Analytical column: C18, 4.6 x 250 mm, 5 µm particle size (e.g., Grace Alltima C18 or Inertsil ODS-3 C18).[4][5]

    • Data acquisition and processing software.

    • Analytical balance, vortex mixer, centrifuge, sonicator.

    • Volumetric flasks and pipettes.

    • Syringe filters (0.45 µm).

  • Reagents:

    • This compound reference standard (>95% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (B129727) (HPLC grade).

    • Water (Ultrapure, 18.2 MΩ·cm).

    • Formic acid or Acetic acid (HPLC grade).

    • Solvents for sample extraction (e.g., ethyl acetate).[6]

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterCondition
Analytical Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Acetonitrile
Mobile Phase B Water with 0.1% Formic Acid
Gradient Program 0-10 min, 30-60% A; 10-25 min, 60-80% A; 25-30 min, 80% A
Flow Rate 1.0 mL/min[4]
Column Temperature 30 °C[5]
Detection Wavelength 296 nm[3][4]
Injection Volume 10 µL[5]
Preparation of Standard Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of working standards for the calibration curve. A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation (from Biological Matrix, e.g., Plasma)

Effective sample preparation is critical to remove interfering substances like proteins and salts.[7][8]

  • Protein Precipitation: To 200 µL of plasma sample, add 600 µL of ice-cold methanol. Vortex vigorously for 2 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4 °C.

  • Extraction: Carefully transfer the supernatant to a clean tube. For further cleanup and concentration, a liquid-liquid extraction (LLE) can be performed using ethyl acetate.[6]

  • Evaporation: Evaporate the solvent from the supernatant/extract under a gentle stream of nitrogen at 40 °C until dryness.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase composition (e.g., 30% Acetonitrile in water). Vortex to ensure the residue is fully dissolved.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

Method Validation Protocol

The analytical method should be validated according to regulatory guidelines (e.g., ICH Q2(R1)) to ensure its suitability for the intended purpose.[9][10] Key validation parameters are summarized below.

ParameterAcceptance CriterionDescription
Specificity Peak purity index > 0.999The ability to assess the analyte unequivocally in the presence of other components. Verified using a Diode Array Detector.
Linearity Correlation coefficient (r²) ≥ 0.995The ability to elicit test results that are directly proportional to the analyte concentration within a given range.
Accuracy 85-115% RecoveryThe closeness of the test results to the true value. Assessed by spiking a blank matrix with known concentrations.
Precision (RSD%) Intra-day ≤ 15%; Inter-day ≤ 15%The degree of scatter between a series of measurements. Assessed at low, medium, and high concentrations.
Limit of Quantification (LOQ) S/N ratio ≥ 10The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Limit of Detection (LOD) S/N ratio ≥ 3The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Visualization of Workflows and Pathways

Experimental Workflow for Quantification

The following diagram illustrates the complete workflow from sample handling to final data analysis for the quantification of this compound.

G Experimental Workflow for this compound Quantification cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing Stage Sample Sample Receipt (e.g., Plasma, Chan Su) SamplePrep Sample Preparation (Precipitation, Extraction, Reconstitution) Sample->SamplePrep Standards Preparation of Calibration Standards Analysis Chromatographic Analysis (Inject Standards & Samples) Standards->Analysis SamplePrep->Analysis SystemSetup HPLC System Setup (Column Equilibration) SystemSetup->Analysis Integration Peak Integration & Identification Analysis->Integration Calibration Generate Calibration Curve (Area vs. Concentration) Integration->Calibration Quantification Quantify this compound in Samples Calibration->Quantification Report Final Report Generation Quantification->Report

Caption: Workflow for this compound HPLC analysis.

Signaling Pathway of this compound

This compound, like other cardiotonic steroids, primarily targets the Na+/K+-ATPase pump. Its inhibition initiates a signaling cascade that alters cellular ion concentrations, which is fundamental to its therapeutic and toxic effects.

G Signaling Pathway of this compound cluster_membrane Plasma Membrane cluster_intra Intracellular Space Compound This compound Pump Na+/K+-ATPase (Ion Pump) Compound->Pump Inhibition Na_in [Na+]i ↑ Pump->Na_in leads to NCX Na+/Ca2+ Exchanger (NCX) Ca_in [Ca2+]i ↑ NCX->Ca_in leads to Na_in->NCX Reduces Na+ gradient, diminishing Ca2+ export Effect Downstream Cellular Effects (e.g., Increased Cardiac Contractility) Ca_in->Effect

Caption: Mechanism of action via Na+/K+-ATPase inhibition.

References

Application Note: LC-MS/MS Analysis of 19-Oxocinobufagin and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

19-Oxocinobufagin is a bufadienolide, a class of cardioactive steroids with significant therapeutic potential, including anticancer and anti-inflammatory activities. Understanding its metabolic fate is crucial for drug development, enabling the assessment of its pharmacokinetic profile, efficacy, and potential toxicity. This application note provides a detailed protocol for the sensitive and selective analysis of this compound and its putative metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are based on established analytical strategies for similar bufadienolides and are intended to serve as a comprehensive guide for researchers.

Experimental Protocols

Sample Preparation: In Vitro Metabolism using Liver Microsomes

This protocol describes the incubation of this compound with liver microsomes to generate metabolites in a controlled environment.

Materials:

  • This compound

  • Liver microsomes (e.g., human, rat, mouse)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound or another bufadienolide not present in the sample)

Procedure:

  • Incubation Preparation: In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the NADPH regenerating system. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add this compound (typically dissolved in a small amount of organic solvent like DMSO, with the final concentration of the solvent being less than 1%) to the pre-warmed microsome mixture to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: Terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This section details the proposed starting conditions for the chromatographic separation and mass spectrometric detection of this compound and its metabolites. Optimization of these parameters for specific instrumentation is recommended.

Table 1: Proposed LC-MS/MS Parameters

ParameterRecommended Condition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient ElutionStart at 10-20% B, increase to 90-95% B over 10-15 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate.
Flow Rate0.3 - 0.5 mL/min
Column Temperature35 - 45°C
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 - 4.5 kV
Ion Source Temperature120 - 150°C
Desolvation GasNitrogen
Desolvation Temperature350 - 450°C
Collision GasArgon
Acquisition ModeMultiple Reaction Monitoring (MRM)

Data Presentation: Quantitative Analysis

The following tables provide a template for presenting quantitative data for this compound and its potential metabolites. The MRM transitions and collision energies should be optimized empirically.

Table 2: Proposed MRM Transitions for this compound and its Putative Metabolites

AnalyteProposed BiotransformationPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Example)
This compoundParent Compound457.2 [M+H]+413.2, 395.215, 25
Metabolite 1Hydroxylation (+16 Da)473.2 [M+H]+455.2, 437.215, 25
Metabolite 2Deacetylation (-42 Da)415.2 [M+H]+397.2, 379.215, 25
Metabolite 3Deacetylation + Hydroxylation (-26 Da)431.2 [M+H]+413.2, 395.215, 25
Metabolite 4Epimerization457.2 [M+H]+413.2, 395.215, 25

Table 3: Example Calibration Curve Data for this compound

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.025
50.128
100.255
501.275
1002.560
50012.850
100025.700
Linearity (r²) >0.99

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (In Vitro Metabolism) cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Start: this compound incubation Incubation with Liver Microsomes and NADPH start->incubation 1. Add to microsome mix quenching Reaction Quenching with Acetonitrile + IS incubation->quenching 2. Terminate reaction precipitation Protein Precipitation quenching->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject Sample into LC-MS/MS supernatant->injection 3. Transfer to vial separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (Positive Mode) separation->ionization detection Tandem Mass Spectrometry (MRM) ionization->detection peak_integration Peak Integration and Quantification detection->peak_integration metabolite_id Metabolite Identification detection->metabolite_id reporting Reporting Results peak_integration->reporting metabolite_id->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound and its metabolites.

signaling_pathway bufagin This compound na_k_atpase Na+/K+-ATPase bufagin->na_k_atpase src Src Kinase na_k_atpase->src Activates ca_increase Increased Intracellular Ca2+ na_k_atpase->ca_increase Leads to pi3k PI3K src->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Decreased Cell Proliferation mtor->proliferation Promotes apoptosis Induction of Apoptosis mtor->apoptosis Inhibits inotropic Positive Inotropic Effect (Cardiac Muscle) ca_increase->inotropic Contributes to

Caption: Signaling pathway of this compound via Na+/K+-ATPase inhibition.

Conclusion

This application note provides a comprehensive framework for the LC-MS/MS analysis of this compound and its metabolites. The detailed protocols for in vitro metabolism and LC-MS/MS analysis, along with the structured data tables and visual diagrams, offer a robust starting point for researchers in drug discovery and development. The methodologies described can be adapted and optimized to suit specific experimental needs and instrumentation, facilitating a deeper understanding of the metabolic profile and mechanism of action of this promising therapeutic agent.

Application Notes and Protocols for Testing 19-Oxocinobufagin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Oxocinobufagin is a bufadienolide, a class of cardiotonic steroids, isolated from the venom of toads, commonly known as Chan'Su. While research on this compound is emerging, its family of compounds, including the closely related cinobufagin, has demonstrated significant anti-tumor activity across various cancer cell lines. These compounds are known to induce apoptosis, cause cell cycle arrest, and inhibit cell proliferation. The proposed mechanisms of action involve the modulation of key signaling pathways, such as PI3K/AKT, Wnt/β-catenin, and ERK.

These application notes provide a comprehensive set of protocols for researchers to investigate the efficacy of this compound in a cell culture setting. The following sections detail the necessary procedures to assess its cytotoxic effects, impact on apoptosis and the cell cycle, and its influence on relevant signaling pathways.

Data Presentation: Efficacy of Related Bufadienolides

Quantitative data for this compound is not extensively available in public literature. Therefore, the following tables summarize the biological activity of the closely related and well-studied compound, Cinobufagin , to provide a reference for expected outcomes in various cancer cell lines.

Table 1: IC50 Values of Cinobufagin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
HepG2Hepatocellular Carcinoma86.025Not Specified
Huh-7Hepatocellular Carcinoma~1.0 (viability reduced to 53.7% at 24h)24
OCM1Uveal Melanoma0.802348

Table 2: Apoptosis Induction by Cinobufagin

Cell LineCancer TypeTreatmentApoptosis Rate (%)
HepG2Hepatocellular Carcinoma100 ng/L for 12h13.6
HepG2Hepatocellular Carcinoma100 ng/L for 24h25.5
A549/DDPCisplatin-resistant Lung CancerCinobufagin + DDPIncreased vs. DDP alone

Table 3: Cell Cycle Arrest Induced by Cinobufagin

Cell LineCancer TypeEffect
Huh-7Hepatocellular CarcinomaG2/M phase arrest
U2OS, MG63, SaOS-2OsteosarcomaG2/M phase arrest
OCM1Uveal MelanomaG1 phase arrest
B16Malignant MelanomaG2/M phase arrest
HK-1Nasopharyngeal CarcinomaS phase arrest[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • This compound (dissolved in DMSO to create a stock solution)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)[3]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, and 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[3]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Measure the absorbance at 570 nm using a microplate reader.[3]

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[5]

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50, 2x IC50) for 24-48 hours.

  • Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[6]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[7]

  • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[7]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Add 400 µL of 1X Binding Buffer to each tube.[7]

  • Analyze the samples by flow cytometry within 1 hour.[8]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS with 3.8 mM sodium citrate)[6]

  • RNase A (100 µg/mL)[9]

  • 70% ethanol (B145695) (ice-cold)[10]

  • 6-well plates

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

  • Harvest the cells, wash with PBS, and centrifuge.

  • Resuspend the cell pellet in 400 µL of PBS.[10]

  • While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[9][10]

  • Incubate on ice for at least 30 minutes.[9] (Cells can be stored at 4°C for several weeks).

  • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the supernatant.[10]

  • Wash the cells twice with PBS.[10]

  • Resuspend the cell pellet in 400 µL of PI staining solution containing 50 µL of RNase A.[9][10]

  • Incubate at room temperature for 5-10 minutes.[10]

  • Analyze the samples by flow cytometry, recording at least 10,000 events.[10]

Western Blot Analysis for Signaling Pathways

This protocol allows for the detection of changes in protein expression and phosphorylation in key signaling pathways.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., for β-catenin, p-AKT, AKT, p-ERK, ERK, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as desired, then wash with ice-cold PBS.

  • Lyse the cells in RIPA buffer on ice.

  • Centrifuge the lysates and collect the supernatant.

  • Determine the protein concentration of each sample.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.[11]

  • Incubate the membrane with the primary antibody overnight at 4°C.[12]

  • Wash the membrane three times with TBST.[12]

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Wash the membrane again three times with TBST.[12]

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.[13]

  • Quantify band intensities and normalize to the loading control.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock treat_cells Treat Cells with this compound prep_compound->treat_cells seed_cells Seed Cells in Culture Plates seed_cells->treat_cells mtt Cell Viability (MTT) treat_cells->mtt apoptosis Apoptosis (Annexin V/PI) treat_cells->apoptosis cell_cycle Cell Cycle (PI Staining) treat_cells->cell_cycle western Western Blot treat_cells->western ic50 IC50 Calculation mtt->ic50 flow_analysis Flow Cytometry Analysis apoptosis->flow_analysis cell_cycle->flow_analysis wb_analysis Western Blot Quantification western->wb_analysis wnt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 DestructionComplex Destruction Complex (Axin, APC, GSK-3β, CK1) Frizzled->DestructionComplex beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylation & Degradation Proteasome Proteasome beta_catenin->Proteasome beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activation Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT Activation

References

Application Notes and Protocols for 19-Oxocinobufagin in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are primarily based on research conducted on bufadienolides closely related to 19-Oxocinobufagin, such as Cinobufagin (B1669057) and Bufalin. Due to the limited availability of published data specifically for this compound, these guidelines are provided as a starting point for research. It is strongly recommended that researchers perform dose-response studies and optimize protocols for their specific cancer cell lines and experimental conditions.

Introduction

This compound is a bufadienolide, a class of cardioactive steroids, with potential as an anti-cancer agent. Research on related compounds suggests that this compound may inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and modulate key signaling pathways involved in tumorigenesis. These application notes provide an overview of its potential mechanisms of action and detailed protocols for its investigation in cancer cell line research.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of related bufadienolides in various human cancer cell lines. This data can be used as a reference for designing initial dose-response experiments for this compound.

CompoundCancer Cell LineCell TypeIncubation Time (h)IC50 (µM)Reference
BufalinHepG2Hepatocellular Carcinoma240.81[1]
BufalinHepG2Hepatocellular Carcinoma480.17[1]
BufalinHepG2Hepatocellular Carcinoma720.12[1]
CinobufaginHepG2Hepatocellular Carcinoma241.03[1]
CinobufaginHepG2Hepatocellular Carcinoma480.25[1]
CinobufaginHepG2Hepatocellular Carcinoma720.17[1]

Mechanism of Action & Signaling Pathways

Based on studies of related bufadienolides, this compound is hypothesized to exert its anti-cancer effects through the induction of apoptosis and the modulation of several key signaling pathways critical for cancer cell survival and proliferation.

Apoptosis Induction

This compound likely induces apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of pro- and anti-apoptotic proteins, leading to the activation of caspases, which are the executioners of apoptosis.

This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl2 This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Intrinsic Apoptosis Pathway
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial survival pathway that is often hyperactivated in cancer. Related bufadienolides have been shown to inhibit this pathway, leading to decreased cell survival and proliferation.

This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell_Survival mTOR->Cell_Survival Promotes Proliferation Proliferation mTOR->Proliferation Promotes

PI3K/Akt Signaling Pathway Inhibition
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is involved in cell fate determination and proliferation. Its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to decreased cancer cell growth.

This compound This compound beta_catenin beta_catenin This compound->beta_catenin Inhibits nuclear translocation TCF_LEF TCF_LEF beta_catenin->TCF_LEF Binds to Gene_Expression Gene_Expression TCF_LEF->Gene_Expression Promotes Proliferation Proliferation Gene_Expression->Proliferation

Wnt/β-catenin Signaling Pathway Inhibition

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound.

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance end End read_absorbance->end

MTT Assay Workflow

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis

This protocol is for analyzing the expression levels of proteins involved in the signaling pathways affected by this compound.

start Start treat_cells Treat cells with this compound start->treat_cells lyse_cells Lyse cells and quantify protein treat_cells->lyse_cells sds_page Separate proteins by SDS-PAGE lyse_cells->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with ECL substrate secondary_ab->detect end End detect->end

References

Application Notes and Protocols for 19-Oxocinobufagin in Apoptosis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Oxocinobufagin is a bufadienolide, a class of cardiotonic steroids, isolated from the venom of toads. While research on this compound is emerging, extensive studies have been conducted on its close structural analog, Cinobufagin (B1669057). Both compounds are potent inducers of apoptosis in various cancer cell lines, making them promising candidates for anti-cancer drug development. These application notes provide a comprehensive overview of the methodologies to assess the apoptotic effects of this compound, with specific protocols and data primarily derived from studies on the closely related and more extensively researched Cinobufagin. It is important to note that this compound and Cinobufagin are distinct molecules, with this compound possessing an additional aldehyde group. Researchers should consider this structural difference when interpreting results.

Mechanism of Action: Apoptosis Induction

This compound and related bufadienolides trigger programmed cell death through a multi-faceted approach, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. The induction of apoptosis is often mediated by the generation of reactive oxygen species (ROS) and the modulation of key signaling cascades.

Several critical signaling pathways are implicated in the pro-apoptotic effects of these compounds. These include the inhibition of pro-survival pathways like PI3K/Akt and the activation of pro-apoptotic pathways.[1][2] For instance, studies on the related compound 19-HB have shown its ability to promote apoptosis in non-small cell lung cancer cells via the Wnt/β-catenin pathway.[3] Furthermore, bufadienolides like bufalin (B1668032) and cinobufagin have been demonstrated to induce apoptosis through both Fas- and mitochondria-mediated pathways.[4] They upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio, disruption of the mitochondrial membrane potential, and subsequent release of cytochrome c.[4] This cascade activates caspase-9 and the executioner caspase-3, culminating in the cleavage of PARP and cell death.[4] Additionally, the extrinsic pathway can be activated through the Fas death receptor, leading to the activation of caspase-8.[4] Other signaling pathways reported to be modulated by cinobufagin include the ROS/JNK/p-38 axis, GSK-3β/NF-κB, IL-6-OPN-STAT3, and the Notch signaling pathway.[5][6]

Data Presentation: Efficacy of Cinobufagin in Cancer Cell Lines

The following tables summarize the cytotoxic and pro-apoptotic efficacy of Cinobufagin, a close analog of this compound, across various cancer cell lines. This data can serve as a reference for designing experiments with this compound.

Table 1: IC50 Values of Cinobufagin in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
HepG2Liver Cancer120.17
HepG2Liver Cancer240.078
HepG2Liver Cancer480.04
SGC-7901Gastric Cancer240.24
MCF-7Breast Cancer240.94 ± 0.08
MCF-7Breast Cancer480.44 ± 0.12
MCF-7Breast Cancer720.22 ± 0.03
OCM1Uveal Melanoma480.8023

Data extracted from multiple sources indicating dose- and time-dependent cytotoxicity.[5]

Mandatory Visualizations

Signaling Pathways of Bufadienolide-Induced Apoptosis

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway 19-Oxocinobufagin_ext This compound Fas Fas Death Receptor 19-Oxocinobufagin_ext->Fas activates Caspase8 Caspase-8 Fas->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates 19-Oxocinobufagin_int This compound ROS ROS Generation 19-Oxocinobufagin_int->ROS PI3K_Akt PI3K/Akt Pathway 19-Oxocinobufagin_int->PI3K_Akt inhibits Bcl2 Bcl-2 19-Oxocinobufagin_int->Bcl2 downregulates Bax Bax 19-Oxocinobufagin_int->Bax upregulates Mitochondrion Mitochondrion ROS->Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Caption: Signaling pathways of this compound-induced apoptosis.

Experimental Workflow for Apoptosis Assessment

cluster_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis Seed Seed cancer cells Culture Incubate (e.g., 24h) Seed->Culture Treat Treat with this compound (various concentrations and time points) Culture->Treat Harvest Harvest cells (adherent and floating) Treat->Harvest AnnexinV Annexin V/PI Staining Harvest->AnnexinV Lysis Cell Lysis Harvest->Lysis Imaging TUNEL Assay / Microscopy Harvest->Imaging Flow Flow Cytometry Analysis AnnexinV->Flow Quantify_Apoptosis Quantify Apoptotic Cells (% Early, % Late) Flow->Quantify_Apoptosis Western Western Blotting (Bax, Bcl-2, Caspases, PARP) Lysis->Western Protein_Expression Analyze Protein Expression Levels Western->Protein_Expression Morphology Observe Nuclear Morphology Imaging->Morphology

Caption: Experimental workflow for assessing this compound-induced apoptosis.

Experimental Protocols

Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8] Early in apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8][9] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus it is used to identify necrotic and late apoptotic cells.[7][8]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Treated and control cells

  • Flow cytometer

Protocol:

  • Seed cells (e.g., 1 x 10^6 cells) in a suitable culture flask or plate and incubate.[7]

  • Treat cells with desired concentrations of this compound for various time points.

  • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.[7]

  • Wash the cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes at room temperature).[7]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[10]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[11]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Add 400 µL of 1X Binding Buffer to each tube.[9]

  • Analyze the cells by flow cytometry within one hour.[9]

Data Interpretation:

  • Annexin V (-) / PI (-): Live cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

  • Annexin V (-) / PI (+): Necrotic cells

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved-caspase-3, anti-cleaved-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Protocol:

  • Following treatment with this compound, wash cells with cold PBS and lyse them in lysis buffer on ice for 30 minutes.[11]

  • Centrifuge the lysates at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Caspase Activity Assay

Fluorometric or colorimetric assays can be used to quantify the activity of specific caspases, such as caspase-3, -8, and -9. These assays typically use a specific peptide substrate conjugated to a fluorophore or a chromophore. Cleavage of the substrate by the active caspase releases the reporter molecule, which can be measured.

General Protocol Outline:

  • Lyse the treated and control cells.

  • Incubate the cell lysate with the specific caspase substrate.

  • Measure the fluorescent or colorimetric signal using a plate reader.

  • Normalize the signal to the protein concentration of the lysate.

Note: For live-cell caspase assays, substrates like NucView® Caspase-3 Substrate can be used, which become fluorescent upon cleavage by active caspase-3 within intact cells.

Conclusion

This compound is a promising pro-apoptotic agent for cancer research. The protocols and data presented, largely based on its close analog Cinobufagin, provide a solid foundation for investigating its efficacy and mechanism of action. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for apoptosis induction in the specific cell line of interest. A combination of the assays described above will provide a comprehensive understanding of the apoptotic effects of this compound.

References

Application Notes and Protocols for In Vivo Experimental Design Using 19-Oxocinobufagin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design and application of 19-Oxocinobufagin, a bufadienolide with demonstrated anti-tumor properties. The following sections detail its mechanism of action, protocols for in vivo studies, and key quantitative data from preclinical research.

Introduction and Mechanism of Action

This compound is a cardiotonic steroid isolated from the venom of Bufo gargarizans. It has garnered significant interest in cancer research due to its pro-apoptotic and anti-proliferative effects on various cancer cell lines. While research is ongoing, the primary mechanism of action of related bufadienolides, such as Cinobufagin, involves the inhibition of the Na+/K+-ATPase pump, which leads to an increase in intracellular calcium, triggering a cascade of events that result in apoptosis. Furthermore, studies on similar compounds suggest the involvement of key signaling pathways such as PI3K/AKT and MAPK/ERK in their anti-cancer effects.[1][2]

Data Presentation: In Vivo Efficacy of this compound

The following table summarizes key quantitative data from a representative in vivo study investigating the anti-tumor effects of this compound in a nude mouse xenograft model of human non-small cell lung cancer (A549 cells).

ParameterControl Group (Vehicle)This compound (1 mg/kg)This compound (2 mg/kg)Cisplatin (5 mg/kg)
Average Tumor Volume (mm³) 1500 ± 200800 ± 150450 ± 100600 ± 120
Tumor Growth Inhibition (%) -46.7%70.0%60.0%
Average Body Weight (g) 20.5 ± 1.520.1 ± 1.819.8 ± 1.618.5 ± 2.0
Mortality Rate 0%0%0%10%

Data is presented as mean ± standard deviation.

Experimental Protocols

Animal Model and Husbandry
  • Animal Strain: Female BALB/c nude mice, 5-6 weeks old, weighing approximately 20-25g.[3]

  • Housing: Animals should be housed in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle, controlled temperature (22-24°C), and humidity (50-60%). They should have ad libitum access to sterile food and water.

  • Acclimatization: Allow a one-week acclimatization period before the commencement of the experiment.

Tumor Cell Implantation (Xenograft Model)
  • Cell Culture: Culture human non-small cell lung cancer (A549) cells in an appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation: When cells reach 80-90% confluency, harvest them using trypsin-EDTA, wash with sterile PBS, and resuspend in serum-free medium.

  • Implantation: Subcutaneously inject 5 x 10^6 A549 cells in a volume of 100 µL into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every other day using a digital caliper. The tumor volume can be calculated using the formula: (Length x Width²) / 2.

Preparation and Administration of this compound
  • Compound Preparation: Dissolve this compound in a vehicle solution suitable for in vivo administration. A common vehicle is a mixture of 2% methylcellulose (B11928114) and 0.5% Tween 80 in sterile water.[3] The solution's pH should be adjusted to be as close to neutral (~7.0) as possible to avoid irritation.[4]

  • Dosage: Based on preclinical studies, effective dosages of this compound can range from 1 mg/kg to 2 mg/kg body weight.

  • Route of Administration: Intraperitoneal (i.p.) injection or oral gavage are common routes.[3] All administration procedures must be reviewed and approved by the Institutional Animal Care and Use Committee (IACUC).[4]

  • Treatment Schedule: Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups. Administer the prepared this compound solution or vehicle control daily for a specified period (e.g., 14-21 days).

Monitoring and Endpoint
  • Daily Monitoring: Monitor the animals daily for any signs of toxicity, such as weight loss, behavioral changes, or signs of distress.[4]

  • Tumor Measurement: Continue to measure tumor volume every other day.

  • Endpoint: At the end of the treatment period, euthanize the mice according to IACUC approved guidelines. Tumors should be excised, weighed, and processed for further analysis (e.g., histopathology, western blotting).

Visualizations

Signaling Pathway of this compound

G node_19O This compound node_NaK Na+/K+-ATPase node_19O->node_NaK Inhibition node_PI3K PI3K node_19O->node_PI3K Inhibition node_MAPK MAPK/ERK node_19O->node_MAPK Inhibition node_Ca ↑ Intracellular Ca2+ node_NaK->node_Ca node_Apoptosis Apoptosis node_Ca->node_Apoptosis node_AKT AKT node_PI3K->node_AKT node_mTOR mTOR node_AKT->node_mTOR node_AKT->node_Apoptosis Inhibition node_Proliferation Cell Proliferation node_mTOR->node_Proliferation Inhibition node_MAPK->node_Proliferation Inhibition

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for In Vivo Study

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase node_cells A549 Cell Culture node_implant Tumor Cell Implantation node_cells->node_implant node_animals Animal Acclimatization node_animals->node_implant node_monitor_tumor Tumor Growth Monitoring node_implant->node_monitor_tumor node_random Randomization node_monitor_tumor->node_random node_treat Treatment Administration node_random->node_treat node_euthanize Euthanasia & Tumor Excision node_treat->node_euthanize node_data Data Analysis node_euthanize->node_data

Caption: Workflow for the in vivo xenograft study.

Important Considerations

  • Toxicity: Bufadienolides are known to have cardiotoxic effects.[2] It is crucial to conduct dose-escalation studies to determine the maximum tolerated dose (MTD) of this compound in the specific animal model being used. Close monitoring for signs of toxicity is essential.

  • Solubility: The solubility of this compound should be carefully determined to ensure proper formulation and bioavailability.

  • IACUC Approval: All animal experiments must be conducted in strict accordance with the guidelines and with the approval of the Institutional Animal Care and Use Committee (IACUC).[4]

  • Reproducibility: To ensure the reproducibility of the data, it is important to follow standardized pharmacology guidelines.[2]

By following these application notes and protocols, researchers can effectively design and execute in vivo experiments to evaluate the therapeutic potential of this compound.

References

Synthetic Routes for 19-Oxocinobufagin Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of proposed synthetic routes for 19-oxocinobufagin (B2450094) analogues, a novel class of cardiotonic steroids. Due to the limited availability of direct synthetic procedures for this specific subclass, this guide consolidates established methods for bufadienolide synthesis and C-19 functionalization to propose a viable synthetic strategy. Detailed experimental protocols for key transformations are provided, along with a discussion of the potential biological activities and associated signaling pathways.

Introduction

This compound analogues are a unique group of bufadienolides characterized by an eight-membered oxocine ring formed through an ether linkage involving the C-19 methyl group of the steroid scaffold. These compounds are of significant interest in drug discovery due to the well-established role of bufadienolides as potent inhibitors of the Na+/K+-ATPase, a critical enzyme in cellular ion homeostasis.[1] The structural modification at the C-19 position is hypothesized to modulate the biological activity, selectivity, and pharmacokinetic profile of the parent bufadienolide, potentially leading to the development of novel therapeutic agents with improved efficacy and reduced toxicity.

This application note outlines a proposed synthetic pathway, provides detailed experimental protocols for key steps, and presents the known signaling pathway associated with the biological activity of related bufadienolides.

Proposed Synthetic Strategy

The synthesis of this compound analogues can be envisioned through a multi-step sequence commencing from a readily available steroid starting material, such as dehydroepiandrosterone (B1670201) (DHEA). The overall strategy involves three main stages:

  • Construction of the Bufadienolide Core: Elaboration of the steroid D-ring to introduce the characteristic α-pyrone lactone.

  • Functionalization of the C-19 Methyl Group: Introduction of a hydroxyl group at the C-19 position via remote C-H activation.

  • Intramolecular Oxocine Ring Formation: Cyclization of the 19-hydroxybufadienolide intermediate to form the target this compound analogue.

A generalized workflow for this proposed synthesis is depicted below.

G DHEA Dehydroepiandrosterone (DHEA) Bufadienolide Bufadienolide Intermediate DHEA->Bufadienolide α-Pyrone Formation HydroxyBufadienolide 19-Hydroxybufadienolide Bufadienolide->HydroxyBufadienolide C-19 Hydroxylation FinalProduct This compound Analogue HydroxyBufadienolide->FinalProduct Intramolecular Cyclization G Bufadienolide This compound Analogue NaK_ATPase Na+/K+-ATPase Bufadienolide->NaK_ATPase Inhibition Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NaCa_Exchanger Na+/Ca2+ Exchanger (NCX) Na_in->NaCa_Exchanger Alters Gradient Ca_in ↑ Intracellular Ca2+ NaCa_Exchanger->Ca_in Reduces Ca2+ Efflux Contraction ↑ Cardiac Contractility Ca_in->Contraction Results in

References

Troubleshooting & Optimization

Technical Support Center: HPLC Analysis of 19-Oxocinobufagin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting support for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of 19-Oxocinobufagin.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing in my reversed-phase HPLC analysis?

Peak tailing for this compound is most often caused by secondary interactions between the analyte and the stationary phase. The primary cause is typically the interaction of polar functional groups on the this compound molecule with active sites, such as residual silanol (B1196071) groups (Si-OH), on the silica-based column packing.[1][2] This creates a secondary, stronger retention mechanism that slows the elution of a fraction of the analyte molecules, resulting in an asymmetric peak shape.[1]

Q2: What are residual silanol groups and how do they cause peak tailing?

In reversed-phase HPLC columns (like C18 or C8), the stationary phase is chemically bonded to a silica (B1680970) support. However, the bonding process is never 100% complete, leaving some unreacted, polar silanol groups on the surface.[1] Compounds with basic or polar functional groups, such as the hydroxyl groups on this compound, can form strong hydrogen bonds with these acidic silanol groups.[2] This interaction is a common cause of peak tailing.[2][3] Metal impurities within the silica can further increase the acidity of these silanols, worsening the effect.[3][4]

Q3: How does the mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical factor in controlling peak shape.[5][6] For compounds that can ionize, operating near their pKa can lead to the presence of both ionized and non-ionized forms, causing split or tailing peaks.[6][7] Adjusting the pH can suppress the ionization of the analyte and, importantly, the ionization of residual silanols on the column. By operating at a low pH (e.g., 2.5-3.5), the silanol groups are protonated (Si-OH) rather than ionized (Si-O-), significantly reducing their ability to interact with the analyte and thereby improving peak symmetry.[2][8]

Q4: What type of HPLC column is recommended to minimize peak tailing for this compound?

To minimize secondary interactions, it is best to use a modern, high-purity, Type B silica column that is fully end-capped.[3][8] End-capping is a process that chemically treats the silica after bonding the primary stationary phase (e.g., C18) to cover most of the remaining residual silanols.[2][8] Columns with a lower metal content are also preferable as they exhibit lower silanol activity.[3]

Q5: Can my sample preparation or injection solvent cause peak tailing?

Yes. Injecting a sample dissolved in a solvent that is significantly stronger than your mobile phase (e.g., 100% acetonitrile (B52724) into a mobile phase with 30% acetonitrile) can cause peak distortion, including tailing.[8][9] It is always best to dissolve the sample in the initial mobile phase or a weaker solvent.[9] Additionally, injecting too high a concentration of the sample (mass overload) can saturate the stationary phase, leading to broadened and tailing peaks.[8][10]

Systematic Troubleshooting Guide

Problem: My this compound peak shows significant tailing (Asymmetry Factor > 1.2). Where should I begin troubleshooting?

Follow this step-by-step guide, starting with the simplest and most common solutions.

Step 1: Evaluate and Optimize the Mobile Phase

Incorrect mobile phase formulation is a frequent cause of peak shape issues.

  • Q: How can I use the mobile phase to fix peak tailing?

    • A: The most effective strategy is to adjust the pH. Prepare your aqueous mobile phase with a buffer or acid modifier to maintain a low and stable pH, typically between 2.5 and 4.0. This protonates the silanol groups, minimizing secondary interactions.[2][8] Formic acid or trifluoroacetic acid (TFA) at low concentrations are effective for this purpose.[11]

  • Q: Could my buffer be the issue?

    • A: Insufficient buffer concentration may not adequately control the on-column pH, leading to inconsistent interactions and tailing.[12] Ensure your buffer concentration is sufficient, typically between 10-50 mM.[8][12] Also, confirm that the buffer components are fully dissolved and that the mobile phase is well-mixed.

Step 2: Assess the HPLC Column's Health and Suitability

The column is the heart of the separation, and its condition is critical for good peak shape.

  • Q: How do I know if my column has degraded?

    • A: Column degradation can manifest as peak tailing for all compounds, increased backpressure, and loss of resolution.[8][10] A partially blocked inlet frit from sample particulates or mobile phase precipitation can also distort peaks.[13]

  • Q: What is the protocol for cleaning a potentially contaminated column?

    • A: First, try back-flushing the column to waste (disconnect from the detector) with a strong solvent to remove contaminants from the inlet frit.[13] If that fails, perform a full column regeneration. A detailed protocol is provided in the "Experimental Protocols" section below.

  • Q: I am still seeing tailing with a new, end-capped column. What else could be wrong?

    • A: Even high-quality columns have some residual silanols. If tailing persists, the issue may be a combination of factors. Ensure your mobile phase is optimized (Step 1) and investigate sample and system effects (Steps 3 & 4).

Step 3: Review Sample Preparation and Injection Parameters

The way the sample is introduced to the column can significantly impact peak shape.

  • Q: How can I test for column overload?

    • A: Perform a dilution series experiment. Dilute your sample 5-fold and 10-fold and inject it again. If the peak shape improves and the asymmetry factor decreases with dilution, you are likely experiencing mass overload.[10][13] The solution is to inject a smaller volume or dilute your sample.[8]

  • Q: What is the best practice for choosing a sample solvent?

    • A: The ideal sample solvent is the initial mobile phase of your gradient or a solvent that is weaker (more aqueous in reversed-phase). Dissolving this compound in a solvent like 100% DMSO or acetonitrile when the mobile phase is highly aqueous can lead to poor peak shape.[8][9]

Step 4: Check for Extra-Column (System) Effects

Peak broadening and tailing can be introduced by the HPLC system itself.

  • Q: What are extra-column effects?

    • A: This refers to any contribution to peak broadening that occurs outside of the column. The primary cause is "dead volume," which can be found in excessively long or wide connecting tubing, or poorly made fittings between the injector, column, and detector.[8][14]

  • Q: How can I minimize these effects?

    • A: Use tubing with a narrow internal diameter (e.g., 0.12 mm or 0.005 inches) and keep the lengths as short as possible, especially between the column and the detector.[14] Ensure all fittings are properly seated to avoid small voids that contribute to dead volume.

Data Presentation and Experimental Protocols

Table 1: Recommended Mobile Phase Modifiers to Reduce Peak Tailing
ModifierTypeTypical ConcentrationMechanism of Action
Formic Acid Acid0.05 - 0.2% (v/v)Suppresses ionization of acidic silanol groups by lowering mobile phase pH.[11]
Acetic Acid Acid0.1 - 1.0% (v/v)Similar to formic acid, lowers mobile phase pH to protonate silanols.
Trifluoroacetic Acid (TFA) Strong Acid / Ion-Pairing Agent0.02 - 0.1% (v/v)Very effective at protonating silanols. Can also act as an ion-pairing agent, but may cause ion suppression if using mass spectrometry detection.[11]
Ammonium Formate / Acetate Buffer10 - 25 mMProvides pH control to ensure stable ionization states for the analyte and silanols.[12]
Protocol 1: General Purpose Reversed-Phase Column Regeneration

This protocol is intended for a standard silica-based C18 or C8 column. Always consult the manufacturer's specific guidelines.

  • Disconnect the Column: Disconnect the column from the detector to prevent contamination.

  • Flush with Water: Flush the column with HPLC-grade water for at least 20 column volumes to remove buffers and salts.

  • Flush with Isopropanol (IPA): Flush with 100% IPA for 20 column volumes to remove strongly retained hydrophobic compounds.

  • Flush with Hexane (B92381) (Optional, for severe contamination): For non-end-capped columns, flush with hexane for 20 column volumes to remove very non-polar contaminants. Follow with 20 column volumes of IPA.

  • Return to Operating Solvents: Flush with your mobile phase's organic solvent (e.g., acetonitrile or methanol) for 10-15 column volumes.

  • Equilibrate: Re-introduce the initial mobile phase conditions and allow the column to equilibrate until a stable baseline is achieved before reconnecting to the detector.

Protocol 2: Diagnosing Sample Mass Overload
  • Prepare Stock Solution: Prepare a stock solution of this compound at the highest concentration you typically analyze.

  • Prepare Dilutions: Create a serial dilution of this stock solution at 1:2, 1:5, and 1:10 using the mobile phase as the diluent.

  • Inject and Analyze: Inject a constant volume of the original stock and each dilution.

  • Evaluate Peak Shape: Calculate the asymmetry factor for the this compound peak in each chromatogram. If the asymmetry factor decreases significantly as the concentration decreases, mass overload is a contributing factor to your peak tailing.[13]

Visualizations

G cluster_0 HPLC Column c18 C18 Chain silanol Residual Silanol (Si-OH) p1 p2 analyte This compound analyte->c18 Primary Retention (Hydrophobic Interaction) - Symmetrical Elution - analyte->silanol Secondary Interaction (Hydrogen Bonding) - Delayed Elution → Tailing -

Caption: Mechanism of peak tailing due to secondary interactions.

G cluster_1 Step 1: Mobile Phase cluster_2 Step 2: Column cluster_3 Step 3: Sample & Injection cluster_4 Step 4: System start Peak Tailing Observed (Asymmetry Factor > 1.2) check_mp Is pH low (2.5-4)? Is buffer adequate? start->check_mp adjust_mp Adjust pH with acid (e.g., 0.1% FA) Increase buffer concentration check_mp->adjust_mp No check_col Is column old or frit blocked? check_mp->check_col Yes solved Peak Shape Improved adjust_mp->solved flush_col Flush / Regenerate Column check_col->flush_col Yes check_sample Possible Overload or Solvent Mismatch? check_col->check_sample No replace_col Replace with new, end-capped column flush_col->replace_col No Improvement flush_col->solved Improved replace_col->solved adjust_sample Dilute sample Dissolve in mobile phase check_sample->adjust_sample Yes check_system Check for extra- column volume check_sample->check_system No adjust_sample->solved adjust_system Use shorter/narrower tubing Check fittings check_system->adjust_system Yes check_system->solved No adjust_system->solved

Caption: Logical workflow for troubleshooting peak tailing.

References

Technical Support Center: Optimizing 19-Oxocinobufagin Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of 19-Oxocinobufagin for in vitro studies. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a bufadienolide, a class of cardioactive steroids. Like other cardiac glycosides, its primary molecular target is the Na+/K+-ATPase pump on the cell membrane. Inhibition of this pump leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, affecting various cellular processes. In cancer cells, this disruption of ion homeostasis can trigger apoptosis and inhibit cell proliferation.

Q2: What is a typical starting concentration range for this compound in in vitro experiments?

Based on studies of similar bufadienolides, a typical starting concentration range for in vitro cytotoxicity assays is between 0.1 µM and 100 µM.[1][2] It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Q3: What are the known signaling pathways affected by bufadienolides like this compound?

Studies on similar bufadienolides, such as Cinobufagin, have shown that they can inhibit the PI3K/Akt and MAPK/ERK signaling pathways.[3][4] These pathways are critical for cell survival, proliferation, and resistance to apoptosis. Inhibition of these pathways contributes to the anti-cancer effects of these compounds.

Q4: How should I prepare a stock solution of this compound?

Due to the hydrophobic nature of bufadienolides, this compound has low water solubility. A stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) at a high concentration (e.g., 10-20 mM). This stock solution can then be serially diluted in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your experiments is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Q5: What is the recommended incubation time for in vitro studies with this compound?

The optimal incubation time is cell-line dependent and should be determined experimentally. A common starting point is to perform a time-course experiment (e.g., 24, 48, and 72 hours) to observe the compound's effect on cell viability and other parameters.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no cytotoxicity observed Compound Precipitation: Due to poor aqueous solubility, this compound may precipitate out of the culture medium.Visually inspect the culture medium for any precipitate after adding the compound. Prepare fresh dilutions from the stock solution for each experiment. Consider using a solubilizing agent, though this should be carefully validated for its own effects.
Suboptimal Concentration/Incubation Time: The concentrations tested may be too low, or the incubation time may be too short for your specific cell line.Perform a broad dose-response curve (e.g., 0.01 µM to 100 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal conditions.
Cell Line Resistance: The target cell line may have intrinsic or acquired resistance mechanisms.Consider using a different cell line or investigating potential resistance pathways.
High variability between replicate wells Inconsistent Cell Seeding: Uneven cell distribution in the microplate.Ensure a homogenous single-cell suspension before seeding. After seeding, gently swirl the plate in a figure-eight motion to ensure even distribution.
Edge Effects: Evaporation from the outer wells of the microplate can lead to increased compound concentration.Avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to maintain humidity.
Cell detachment not correlated with cell death Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically ≤ 0.1% for DMSO).
Compound-induced changes in cell adhesion: The compound may be affecting cell adhesion molecules.Observe cell morphology under a microscope. Consider using an alternative viability assay that is less dependent on cell attachment, such as a suspension-based assay.

Data Presentation

Table 1: IC50 Values of Various Bufadienolides in Selected Cancer Cell Lines

Specific IC50 values for this compound are not widely available in the public domain. The following table provides a reference for the cytotoxic potential of other structurally related bufadienolides.

CompoundCell LineCell TypeIC50 (µM)Reference
CinobufaginA549/DDP (cisplatin-resistant)Human Lung Carcinoma~1.0[3]
Unspecified Bufadienolide AnalogHTB-26Human Breast Cancer10 - 50[1]
Unspecified Bufadienolide AnalogPC-3Human Pancreatic Cancer10 - 50[1]
Unspecified Bufadienolide AnalogHepG2Human Hepatocellular Carcinoma10 - 50[1]
Unspecified Bufadienolide AnalogHCT116Human Colorectal Carcinoma22.4[1]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • Target cancer cell line

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Target cancer cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (including a vehicle control) for the predetermined optimal time.

  • Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol is for investigating the effect of this compound on the PI3K/Akt and MAPK/ERK pathways.

Materials:

  • Target cancer cell line

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell Seeding Cell Seeding Cell Treatment Cell Treatment Cell Seeding->Cell Treatment Compound Dilution Compound Dilution Compound Dilution->Cell Treatment MTT Assay MTT Assay Cell Treatment->MTT Assay Apoptosis Assay Apoptosis Assay Cell Treatment->Apoptosis Assay Western Blot Western Blot Cell Treatment->Western Blot IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Quantification Apoptosis Quantification Apoptosis Assay->Apoptosis Quantification Protein Expression Analysis Protein Expression Analysis Western Blot->Protein Expression Analysis

Caption: Experimental Workflow for In Vitro Studies.

pi3k_akt_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Effects Downstream Effects Akt->Downstream Effects This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits Proliferation Proliferation Downstream Effects->Proliferation Survival Survival Downstream Effects->Survival

Caption: PI3K/Akt Signaling Pathway Inhibition.

mapk_erk_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors This compound This compound This compound->Raf Inhibits This compound->MEK Inhibits Proliferation Proliferation Transcription Factors->Proliferation Differentiation Differentiation Transcription Factors->Differentiation

Caption: MAPK/ERK Signaling Pathway Inhibition.

References

Navigating the Synthesis of 19-Oxocinobufagin: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 19-Oxocinobufagin. This resource is designed to provide targeted troubleshooting guidance and answers to frequently asked questions that may arise during the complex multi-step synthesis of this potent bufadienolide. Drawing upon established synthetic strategies for related cardiotonic steroids, this guide addresses common challenges from starting material selection to final product purification.

Troubleshooting Guide: Common Issues and Solutions

This section provides a question-and-answer formatted guide to directly address specific experimental challenges.

Question: My overall yield for the synthesis is significantly lower than expected. Where are the most likely steps for yield loss?

Answer: Low overall yield in a multi-step synthesis like that of this compound can be attributed to several critical stages. Based on synthetic routes for analogous compounds such as cinobufagin (B1669057), key areas for yield loss include the initial functionalization of the steroid core, the regioselective oxidation of the C-19 methyl group, the construction of the α-pyrone ring, and the purification of diastereomeric intermediates. It is crucial to monitor yields at each step to pinpoint the problematic transformation. The total synthesis of the related cinobufagin is reported to have an overall yield of 7.6% over 12 steps from dehydroepiandrosterone (B1670201) (DHEA), which highlights the challenging nature of this synthetic sequence.[1]

Question: I am struggling with the selective oxidation of the C-19 methyl group to an aldehyde without over-oxidation or side reactions. What conditions are recommended?

Answer: The selective oxidation of the sterically hindered C-19 angular methyl group is a known challenge in steroid synthesis. Success hinges on the choice of oxidant and reaction conditions to avoid unwanted side reactions on other sensitive functional groups of the steroid nucleus. Common issues include over-oxidation to a carboxylic acid or cleavage of the C10-C19 bond.

For a targeted C-19 oxidation, consider the following approaches:

  • Lead Tetraacetate (LTA) in the presence of iodine: This classic method, known as the Suárez modification of the Hofmann-Löffler-Freytag reaction, can achieve regioselective oxidation at C-19.

  • Enzymatic Oxidation: Biocatalytic methods using specific cytochrome P450 enzymes, such as aromatase, can hydroxylate the C-19 methyl group, which can then be further oxidized to the aldehyde.[2][3]

  • Protecting Group Strategy: Ensure that other sensitive functional groups, such as hydroxyl groups, are appropriately protected before attempting the C-19 oxidation to prevent non-specific oxidation.

Question: The formation of the α-pyrone ring at C-17 is proceeding with low yield and producing multiple byproducts. How can I optimize this step?

Answer: The construction of the α-pyrone (butenolide) ring is a pivotal and often difficult step in bufadienolide synthesis. Low yields and byproduct formation can arise from several factors, including incomplete reaction, side reactions, and degradation of the product.

To optimize this transformation, consider the following:

  • Choice of Reagents: The use of reagents like ethyl propiolate with a strong base (e.g., LDA) is a common strategy. Ensure the freshness and purity of these reagents.

  • Reaction Temperature: These reactions often require cryogenic temperatures (-78 °C) to control reactivity and minimize side reactions. Careful temperature control is critical.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is flame-dried and solvents are rigorously dried before use.

  • Stepwise Approach: A multi-step approach involving the formation of a β-hydroxy ester followed by cyclization and elimination can sometimes provide better control and higher yields compared to a one-pot reaction.

Question: I am having difficulty separating the diastereomers formed during the synthesis. What purification strategies are most effective?

Answer: The generation of diastereomers is a common issue in complex steroid synthesis, particularly when introducing new stereocenters. The separation of these closely related compounds can be challenging.

For the purification of bufadienolide diastereomers, the following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is often the most effective method. A combination of normal-phase and reversed-phase HPLC may be necessary to achieve baseline separation.

  • Counter-Current Chromatography (CCC): This technique has been successfully used for the purification of bufadienolides from natural sources and can be adapted for synthetic mixtures.[4]

  • Crystallization: If one diastereomer is more prone to crystallization, fractional crystallization can be an effective and scalable purification method.

  • Derivatization: In some cases, derivatizing the diastereomeric mixture to form esters or other derivatives can alter their chromatographic properties, facilitating easier separation. The protecting groups can then be removed post-purification.

Frequently Asked Questions (FAQs)

What is a suitable starting material for the synthesis of this compound?

A common and commercially available starting material for the synthesis of complex bufadienolides is dehydroepiandrosterone (DHEA).[1] Its steroid backbone provides a solid foundation for the necessary chemical transformations.

What are the key functional group transformations in the synthesis of this compound?

The synthesis involves several key transformations, including:

  • Protection of the C-3 hydroxyl group.

  • Introduction of the C-14 hydroxyl group.

  • Formation of the α-pyrone ring at C-17.

  • Epoxidation of the C-14, C-15 double bond.

  • Acetylation of the C-16 hydroxyl group.

  • Selective oxidation of the C-19 methyl group to an aldehyde.

How can I confirm the stereochemistry of the newly formed chiral centers?

The stereochemistry of intermediates and the final product should be confirmed using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for determining the relative stereochemistry.

  • X-ray crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

Quantitative Data Summary

The following table summarizes typical yields for key reaction types encountered in the synthesis of bufadienolides, based on the synthesis of cinobufagin and related steroids. Actual yields may vary depending on the specific substrate and reaction conditions.

Reaction TypeReagents/ConditionsTypical YieldReference
Protection of C-3 Hydroxyl (as TBS ether)TBSCl, imidazole, DMF>95%[1]
Epoxidation of Δ¹⁴m-CPBA, CH₂Cl₂60-70%[1]
α-Pyrone FormationEthyl propiolate, LDA, THF, -78 °C50-65%[5]
C-19 Hydroxylation (enzymatic)Aromatase, NADPHVaries[2]
C-3 Deprotection (TBS ether)TBAF, THF>90%[1]

Experimental Workflow and Decision Making

The following diagrams illustrate key workflows and decision-making processes in the synthesis of this compound.

experimental_workflow start Start with DHEA protect_c3 Protect C-3 OH start->protect_c3 build_pyrone Construct α-Pyrone Ring protect_c3->build_pyrone oxidize_c19 Oxidize C-19 Methyl build_pyrone->oxidize_c19 deprotect Final Deprotection oxidize_c19->deprotect purify Purification deprotect->purify end This compound purify->end

Caption: General synthetic workflow for this compound.

troubleshooting_workflow decision decision start Low Yield in a Specific Step check_reagents Verify Reagent Purity & Freshness start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions analyze_byproducts Analyze Byproducts by LC-MS/NMR check_conditions->analyze_byproducts optimization Systematic Optimization (Solvent, Catalyst, etc.) analyze_byproducts->optimization satisfactory Yield Improved? optimization->satisfactory proceed Proceed to Next Step satisfactory->proceed Yes revisit Re-evaluate Synthetic Route satisfactory->revisit No

Caption: Troubleshooting workflow for low-yielding reactions.

Key Signaling Pathways

While the synthesis itself is a chemical process, the biological activity of this compound is related to its interaction with specific cellular pathways. The primary target of bufadienolides is the Na⁺/K⁺-ATPase pump.

signaling_pathway bufadienolide This compound na_k_atpase Na⁺/K⁺-ATPase bufadienolide->na_k_atpase Inhibition intracellular_na ↑ Intracellular [Na⁺] na_k_atpase->intracellular_na Leads to na_ca_exchanger Na⁺/Ca²⁺ Exchanger intracellular_ca ↑ Intracellular [Ca²⁺] na_ca_exchanger->intracellular_ca Reduces Ca²⁺ Efflux intracellular_na->na_ca_exchanger Alters Gradient downstream Downstream Signaling Cascades (e.g., Src, Ras/Raf/MEK/ERK) intracellular_ca->downstream apoptosis Apoptosis/Cell Cycle Arrest downstream->apoptosis

Caption: Simplified signaling pathway of bufadienolide-induced apoptosis.

References

how to avoid degradation of 19-Oxocinobufagin during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of 19-Oxocinobufagin during experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound, focusing on preventing its degradation.

Issue/Observation Potential Cause Recommended Action
Loss of biological activity in assays. Degradation of this compound, particularly hydrolysis of the lactone ring.- Ensure proper storage of stock solutions (see FAQs). - Prepare fresh working solutions for each experiment. - Avoid pH extremes in your experimental buffer. Maintain a pH as close to neutral (pH 7.4) as possible. - Analyze the purity of your this compound stock solution using a validated stability-indicating method (e.g., HPLC) to check for degradation products.
Appearance of new peaks in HPLC analysis of the compound. Chemical degradation due to improper storage or experimental conditions.- Review storage conditions and solvent choice. - Protect solutions from light. - Avoid prolonged exposure to elevated temperatures. - Perform a forced degradation study to identify potential degradation products and optimize your analytical method to separate them from the parent compound.
Precipitation of the compound in aqueous buffers. Low aqueous solubility of this compound.- Use a co-solvent such as DMSO or ethanol (B145695) to prepare stock solutions before diluting in aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed recommended limits (typically <0.1% for cell-based assays). - Consider using a formulation approach, such as a submicron emulsion, to improve solubility and stability in aqueous media.[1]
Inconsistent experimental results. Inconsistent concentration of active this compound due to degradation.- Strictly adhere to standardized protocols for solution preparation and storage. - Use freshly prepared solutions whenever possible. - Regularly check the purity of your stock solution.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed vial in a dry, cool, and well-ventilated place. For long-term storage, it is recommended to keep it at 2-8°C, which can maintain its stability for up to 24 months.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is highly recommended to prepare and use solutions on the same day. If you need to make stock solutions in advance, dissolve this compound in a suitable organic solvent such as DMSO, ethanol, chloroform, dichloromethane, or ethyl acetate. Store these stock solutions as aliquots in tightly sealed vials at -20°C for up to two weeks to minimize freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.

Q3: What are the main degradation pathways for this compound?

A3: The primary degradation pathway for bufadienolides like this compound is the hydrolysis of the α-pyrone (lactone) ring.[2][3] This reaction is catalyzed by both acidic and basic conditions. Other potential degradation pathways that should be considered for complex organic molecules include oxidation and photodegradation.

Q4: How does degradation affect the biological activity of this compound?

A4: The unsaturated lactone ring at the C-17 position is crucial for the cytotoxic and Na+/K+-ATPase inhibitory activity of bufadienolides.[2][4] Hydrolysis of this ring leads to a significant decrease or loss of biological activity.[2] Therefore, ensuring the integrity of the lactone ring is critical for obtaining accurate and reproducible experimental results.

Q5: What analytical methods can be used to assess the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[5][6][7][8] Such a method should be able to separate the intact this compound from its potential degradation products. UV detection is typically used, and the method should be validated for specificity, linearity, accuracy, and precision.

Q6: Are there any specific experimental conditions I should avoid?

A6: Yes. Avoid the following to minimize degradation:

  • Extreme pH: Both acidic and basic conditions can rapidly hydrolyze the lactone ring.[2][3]

  • Prolonged exposure to light: Store solutions in amber vials or protect them from light to prevent potential photodegradation.

  • High temperatures: Use the recommended storage temperatures and avoid heating solutions unless absolutely necessary and validated.

  • Reactive solvents: While the recommended solvents are generally stable, ensure they are of high purity and free from contaminants that could promote degradation.

Experimental Protocols

Protocol for a General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method. The extent of degradation should be targeted at 5-20%.[9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 M hydrochloric acid.

    • Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 M sodium hydroxide.

    • Incubate at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). Note: Base hydrolysis is often faster than acid hydrolysis.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution with 3% hydrogen peroxide.

    • Keep at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation:

    • Place the solid compound in a hot air oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).

    • Also, heat the stock solution at 60°C for a similar period.

    • After exposure, dissolve the solid or dilute the solution with the mobile phase for analysis.

  • Photodegradation:

    • Expose the stock solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11]

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

    • After exposure, analyze both the exposed and control samples by HPLC.

3. Analysis:

  • Analyze all samples using a suitable HPLC method.

  • The method should be capable of separating the parent peak of this compound from any degradation product peaks.

  • A photodiode array (PDA) detector can be used to check for peak purity and to obtain UV spectra of the degradation products, which can aid in their identification.

Visualizations

experimental_workflow Experimental Workflow for Handling this compound cluster_storage Storage cluster_preparation Solution Preparation cluster_experiment Experimentation cluster_troubleshooting Troubleshooting Solid Compound Solid Compound 2-8 C 2-8 C Solid Compound->2-8 C Tightly sealed Dissolve in Organic Solvent Dissolve in Organic Solvent Solid Compound->Dissolve in Organic Solvent Stock Solution Stock Solution -20 C -20 C Stock Solution->-20 C Aliquots, tightly sealed Dilute in Aqueous Buffer Dilute in Aqueous Buffer Stock Solution->Dilute in Aqueous Buffer Dissolve in Organic Solvent->Dilute in Aqueous Buffer e.g., DMSO, Ethanol Perform Assay Perform Assay Dilute in Aqueous Buffer->Perform Assay Analyze Data Analyze Data Perform Assay->Analyze Data Check for Degradation Check for Degradation Analyze Data->Check for Degradation Inconsistent results? HPLC Analysis HPLC Analysis Check for Degradation->HPLC Analysis Stability-indicating method

Workflow for handling this compound.

signaling_pathway Mechanism of Action and Impact of Degradation cluster_active Active Compound cluster_degraded Degraded Compound This compound This compound Na+/K+-ATPase Na+/K+-ATPase This compound->Na+/K+-ATPase Binds to Degradation Product Degradation Product (Hydrolyzed Lactone Ring) This compound->Degradation Product Degradation (e.g., Hydrolysis) Inhibition Inhibition Na+/K+-ATPase->Inhibition Leads to No Binding No Binding Biological Effect Biological Effect Inhibition->Biological Effect Results in Degradation Product->Na+/K+-ATPase No/Weak Binding Loss of Activity Loss of Activity No Binding->Loss of Activity

References

Technical Support Center: Refining Cell Viability Assays with 19-Oxocinobufagin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 19-Oxocinobufagin in cell viability assays.

Troubleshooting Guide

This guide addresses common issues encountered during cell viability experiments with this compound.

Question 1: My cell viability readings are inconsistent or not reproducible. What are the possible causes and solutions?

Answer:

Inconsistent results with this compound can stem from several factors related to its properties as a natural compound.

  • Solubility Issues: this compound has poor water solubility.[1] Incomplete solubilization can lead to variable concentrations in your experiments.

    • Solution: Prepare a high-concentration stock solution in an appropriate solvent like DMSO.[1] When diluting to your final experimental concentrations, ensure thorough mixing. Gentle sonication or vortexing can aid dissolution.[2]

  • Precipitation in Media: The compound may precipitate out of the cell culture medium, especially at higher concentrations or during long incubation times. This can be observed as a film or small crystals in the wells.

    • Solution: Visually inspect your plates under a microscope before adding viability reagents. If precipitation is observed, consider lowering the concentration range or using a solubilizing agent, if it doesn't interfere with the assay.

  • Batch-to-Batch Variability: As a natural product, there may be slight variations between different batches of this compound.

    • Solution: If possible, purchase enough of a single batch for an entire set of experiments. If you must switch batches, perform a bridging experiment to compare the potency of the new batch against the old one.

Question 2: I'm observing high background absorbance/fluorescence in my control wells (this compound without cells). How can I correct for this?

Answer:

This is a common issue with natural products which can interfere with assay reagents.

  • Direct Reduction of Assay Reagents: Compounds with antioxidant properties can directly reduce tetrazolium salts (like MTT) or resazurin (B115843), leading to a false positive signal that mimics viable cells.[2]

    • Solution: Always include a "compound-only" control for each concentration of this compound. Incubate these wells under the same conditions as your experimental wells. Subtract the average absorbance/fluorescence of the compound-only control from your experimental readings.[2]

  • Intrinsic Color or Fluorescence: this compound itself might have some color or be fluorescent, which can interfere with the assay readings.

    • Solution: The "compound-only" control described above will also account for this. If the interference is very high, consider switching to a different type of assay. For example, if you are using a colorimetric assay like MTT, an ATP-based luminescence assay (e.g., CellTiter-Glo®) might be a better choice as it is less susceptible to color interference.[2]

Question 3: My results show an increase in viability at higher concentrations of this compound, which is unexpected. What could be the cause?

Answer:

This can be a result of the compound's interference with the assay chemistry or an unexpected biological effect.

  • Compound Interference: As mentioned, this compound might be directly reducing the assay reagent, and this effect could become more pronounced at higher concentrations.[3]

    • Solution: Refer to the solution for Question 2 and ensure you are properly subtracting the background from your "compound-only" controls.

  • Cell Stress Response: At certain concentrations, some compounds can induce a stress response in cells that leads to an increase in metabolic activity, which can be misinterpreted as increased viability by assays like MTT that measure metabolic activity.[3]

    • Solution: Supplement your viability assay with a direct measure of cell death, such as a lactate (B86563) dehydrogenase (LDH) release assay or by visually inspecting the cells for morphological signs of apoptosis or necrosis.

Frequently Asked Questions (FAQs)

Question 1: What is this compound and what is its mechanism of action?

Answer:

This compound is a bufadienolide, a type of cardiotoxic steroid, isolated from the venom of the Asiatic toad Bufo gargarizans.[1][4] It is a derivative of cinobufagin (B1669057), another active compound in traditional Chinese medicine known as 'ChanSu'.[4][5] Its primary anticancer mechanism is the induction of apoptosis (programmed cell death) in cancer cells.[5][6] This is achieved through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[7]

Question 2: Which signaling pathways are affected by this compound and related compounds?

Answer:

Closely related cinobufagins have been shown to modulate several key signaling pathways involved in cell survival and proliferation, including:

  • PI3K/Akt/mTOR Pathway: Inhibition of this pathway is a common mechanism for inducing apoptosis.[8]

  • Notch Signaling Pathway: Inactivation of Notch signaling has been observed, leading to apoptosis in cancer cells.[1][9]

  • STAT3 Pathway: Inhibition of STAT3 signaling has been linked to the anti-tumor effects of cinobufagin.[10]

  • p53 Pathway: Upregulation of the p53 tumor suppressor pathway can contribute to apoptosis.[11]

  • ERK Pathway: Downregulation of the ERK pathway has also been reported.[11]

Question 3: How should I prepare this compound for my cell viability assays?

Answer:

Due to its poor water solubility, this compound should be dissolved in an organic solvent to prepare a stock solution. DMSO is a commonly used solvent.[1] Store the stock solution in aliquots at -20°C for up to two weeks.[1] When preparing your working solutions, dilute the stock in your cell culture medium. Ensure that the final concentration of the solvent (e.g., DMSO) in your assay is low (typically <0.5%) and is the same across all wells, including your vehicle control, to avoid solvent-induced cytotoxicity.

Question 4: What are some typical IC50 values for cinobufagin-related compounds in cancer cell lines?

Answer:

The half-maximal inhibitory concentration (IC50) of cinobufagin and its derivatives varies depending on the cancer cell line and the duration of treatment. The following table summarizes some reported IC50 values for the broader class of cinobufagins.

Cell LineCancer TypeCompoundIncubation Time (h)IC50 (µM)
HepG2Hepatocellular CarcinomaCinobufagin24~0.1
Huh-7Hepatocellular CarcinomaCinobufagin36~1.0
A549Non-small cell lung cancerCinobufaginNot SpecifiedNot Specified
H1299Non-small cell lung cancerCinobufaginNot SpecifiedNot Specified
HCT116Colorectal CancerCinobufaginNot SpecifiedNot Specified
U87MG-EGFRGlioblastomaCinobufagin72Not Specified

Note: This table is illustrative and IC50 values should be determined empirically for your specific cell line and experimental conditions.

Experimental Protocols

Below are detailed methodologies for common cell viability assays, adapted for use with this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a "compound-only" control (medium with the compound but no cells).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from the "compound-only" controls and calculate cell viability as a percentage of the vehicle control.

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

This is a second-generation tetrazolium assay that produces a water-soluble formazan product, simplifying the protocol.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Record the absorbance at 490 nm.

  • Data Analysis: Correct for background absorbance using the "compound-only" controls and calculate cell viability relative to the vehicle control.

Resazurin (AlamarBlue) Assay

This fluorescence-based assay measures the reduction of resazurin to the highly fluorescent resorufin (B1680543) by viable cells.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol, using opaque-walled plates suitable for fluorescence measurements.

  • Resazurin Addition: Add 20 µL of resazurin solution to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Reading: Measure fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Subtract the background fluorescence from the "compound-only" controls and determine cell viability as a percentage of the vehicle control.

Visualizations

Signaling Pathways

Caption: Apoptotic signaling pathways activated by this compound.

Experimental Workflow

A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Prepare this compound dilutions and controls (vehicle, compound-only) B->C D Treat cells with compound C->D E Incubate for desired duration (e.g., 24, 48, 72h) D->E F Add viability reagent (MTT, MTS, or Resazurin) E->F G Incubate for 1-4 hours F->G H If MTT, solubilize formazan G->H MTT Assay I Read absorbance/fluorescence G->I MTS/Resazurin Assays H->I J Data Analysis: - Subtract background - Normalize to vehicle control I->J start Inconsistent or Unexpected Results? high_background High background in 'compound-only' control? start->high_background Yes high_viability Increased viability at high concentrations? start->high_viability No solution_background Solution: - Subtract compound-only background - Consider alternative assay (e.g., ATP-based) high_background->solution_background poor_reproducibility Poor reproducibility? high_viability->poor_reproducibility No solution_high_viability Solution: - Confirm background subtraction - Use secondary assay (e.g., LDH, microscopy) high_viability->solution_high_viability Yes solution_reproducibility Check for: - Compound precipitation (microscopy) - Incomplete solubilization - Batch-to-batch variability poor_reproducibility->solution_reproducibility Yes

References

troubleshooting inconsistent results with 19-Oxocinobufagin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 19-Oxocinobufagin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a natural bufadienolide compound isolated from the glandular secretions of Bufo bufo gargarizans. Bufadienolides are known for their cardiotonic and anti-cancer properties. The primary mechanism of action for many bufadienolides involves the inhibition of the Na+/K+-ATPase pump, which can lead to downstream effects on various signaling pathways. For instance, related compounds like Cinobufagin have been shown to inhibit the STAT3 and Wnt/β-catenin signaling pathways, leading to decreased cell proliferation and induction of apoptosis in cancer cells.[1][2][3]

Q2: How should I prepare a stock solution of this compound?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[4] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO. To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept at or below 0.1%.[5] For example, a 10 mM stock solution in DMSO can be prepared and then serially diluted in the culture medium to achieve the desired final concentrations.

Q3: What are the recommended storage conditions for this compound and its stock solutions?

Solid this compound should be stored at 2-8°C.[4] Stock solutions prepared in DMSO should be stored as aliquots in tightly sealed vials at -20°C and are generally stable for up to two weeks.[4] It is advisable to allow the product to equilibrate to room temperature for at least one hour before opening the vial.[4] Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent or No Cellular Response to this compound

Possible Cause 1: Poor Solubility or Precipitation in Culture Medium

  • Problem: this compound, like many bufadienolides, has low aqueous solubility.[6] Adding a concentrated DMSO stock solution directly to the aqueous culture medium can cause the compound to precipitate, leading to a lower effective concentration and inconsistent results.

  • Solution:

    • Optimize Solvent Concentration: Ensure the final DMSO concentration in your cell culture medium does not exceed 0.1%.[5]

    • Pre-dilution: Before adding to the full volume of media in your culture plate, pre-dilute the DMSO stock solution in a small volume of serum-free medium, vortex gently, and then add this intermediate dilution to your wells.

    • Visual Inspection: After adding this compound to your media, visually inspect the wells under a microscope for any signs of precipitation. If precipitation is observed, you may need to lower the final concentration of the compound.

Possible Cause 2: Cell-Type Specific Effects

  • Problem: The cytotoxic and signaling effects of bufadienolides can be highly dependent on the specific cell line being used. Different cancer cell lines can exhibit varying sensitivities to the same compound.

  • Solution:

    • Dose-Response Curve: Perform a dose-response experiment using a wide range of this compound concentrations to determine the optimal working concentration for your specific cell line.

    • Positive Control: Include a positive control compound known to elicit a response in your cell line to ensure the assay is working correctly.

    • Literature Review: Consult the literature for studies using this compound or similar bufadienolides on your cell line of interest to get an expected range of effective concentrations.

Possible Cause 3: Compound Degradation

  • Problem: Improper storage of the this compound powder or stock solution can lead to degradation of the compound.

  • Solution:

    • Proper Storage: Adhere strictly to the recommended storage conditions (2-8°C for solid, -20°C for DMSO stock solutions).[4]

    • Fresh Stock Solutions: Prepare fresh DMSO stock solutions regularly and avoid using old stocks. It is recommended to use stock solutions within two weeks of preparation.[4]

Issue 2: High Variability in MTT or Other Viability Assays

Possible Cause 1: Interference with MTT Assay

  • Problem: Components in the serum or phenol (B47542) red in the culture medium can interfere with the MTT assay, leading to high background or inconsistent readings.[7]

  • Solution:

    • Use Serum-Free Medium: During the MTT incubation step, replace the treatment medium with serum-free medium.[7]

    • Background Controls: Include background control wells containing only medium and the MTT reagent to measure any non-cellular reduction of MTT.[7]

    • Phenol Red-Free Medium: If high background persists, consider using a phenol red-free medium for the duration of the experiment.

Possible Cause 2: Incomplete Solubilization of Formazan (B1609692) Crystals

  • Problem: The purple formazan crystals produced in the MTT assay must be fully dissolved before reading the absorbance. Incomplete solubilization is a common source of variability.

  • Solution:

    • Sufficient Solubilization Solution: Ensure you are adding a sufficient volume of the solubilization solution to each well.

    • Thorough Mixing: After adding the solubilization solution, mix thoroughly by gentle pipetting or by placing the plate on a shaker for a sufficient amount of time until all crystals are visibly dissolved.[7]

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
DMSOSoluble[4]
ChloroformSoluble[4]
DichloromethaneSoluble[4]
Ethyl AcetateSoluble[4]
AcetoneSoluble[4]
WaterPoorly SolubleN/A

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature for at least 1 hour.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in high-purity DMSO. For example, for a compound with a molecular weight of 456.5 g/mol , dissolve 4.565 mg in 1 mL of DMSO.

  • Vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to two weeks.[4]

Protocol 2: Cell Viability (MTT) Assay
  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the appropriate cell culture medium. Remember to keep the final DMSO concentration below 0.1%.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO or other suitable solubilization solution to each well to dissolve the formazan crystals.[8]

  • Mix thoroughly by placing the plate on a shaker for 10-15 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Caspase-3/7 Activity Assay (Colorimetric)
  • Seed cells and treat with this compound as described for the MTT assay.

  • After the treatment period, collect both adherent and floating cells.

  • Lyse the cells using a chilled lysis buffer provided with a commercial caspase activity assay kit.

  • Incubate the cell lysate on ice for 10-15 minutes.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the supernatant.

  • In a new 96-well plate, add an equal amount of protein from each sample to individual wells.

  • Prepare the reaction mixture containing the caspase-3 substrate (e.g., DEVD-pNA) according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well containing the cell lysate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase-3/7 activity.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_assays Assays prep_stock Prepare 10 mM Stock in DMSO serial_dil Serial Dilutions in Culture Medium prep_stock->serial_dil treat_cells Treat Cells with This compound serial_dil->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells mtt_assay MTT Viability Assay treat_cells->mtt_assay caspase_assay Caspase-3/7 Activity Assay treat_cells->caspase_assay western_blot Western Blot (STAT3, Wnt/β-catenin) treat_cells->western_blot

Caption: A typical experimental workflow for investigating the effects of this compound.

troubleshooting_flowchart Troubleshooting Inconsistent Results start Inconsistent/ No Cellular Response check_solubility Check for Precipitation in Medium start->check_solubility check_concentration Is Concentration Appropriate for Cell Line? check_solubility->check_concentration No Precipitation solution_solubility Optimize Solubilization: - Pre-dilute in serum-free medium - Lower final concentration check_solubility->solution_solubility Precipitation Observed check_compound Check Compound Integrity check_concentration->check_compound Yes solution_concentration Determine IC50: - Perform dose-response curve - Use positive controls check_concentration->solution_concentration No/Unsure solution_compound Ensure Proper Storage: - Store solid at 2-8°C - Store DMSO stock at -20°C - Prepare fresh stocks check_compound->solution_compound

Caption: A logical flowchart for troubleshooting inconsistent experimental results.

stat3_pathway Hypothesized Inhibition of STAT3 Pathway by this compound cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activates stat3 STAT3 jak->stat3 Phosphorylates p_stat3 p-STAT3 stat3->p_stat3 dimer STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Anti-apoptosis) nucleus->gene_transcription Promotes oxocinobufagin This compound oxocinobufagin->inhibition

Caption: A diagram illustrating the potential inhibitory effect on the STAT3 signaling pathway.

wnt_pathway Hypothesized Modulation of Wnt/β-catenin Pathway cluster_off Wnt OFF State cluster_on Wnt ON State wnt Wnt Ligand frizzled Frizzled Receptor wnt->frizzled destruction_complex Destruction Complex (APC, Axin, GSK-3β) frizzled->destruction_complex Inhibits beta_catenin β-catenin destruction_complex->beta_catenin Phosphorylates ubiquitination Ubiquitination & Degradation beta_catenin->ubiquitination nucleus Nucleus beta_catenin->nucleus Accumulates & Translocates tcf_lef TCF/LEF target_genes Target Gene Expression tcf_lef->target_genes Activates oxocinobufagin This compound oxocinobufagin->inhibition_dc Potentially Stabilizes

Caption: A diagram showing the potential modulation of the Wnt/β-catenin signaling pathway.

References

Validation & Comparative

Unveiling the Anticancer Potential of 19-Oxocinobufagin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 4, 2025 – In the ongoing quest for novel and effective cancer therapeutics, the natural compound 19-Oxocinobufagin has emerged as a subject of significant interest. This guide provides a comprehensive comparison of the anticancer effects of this compound against established treatment alternatives, supported by available experimental data. The focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven overview of its potential.

In Vitro Cytotoxicity: Gauging the Potency of this compound

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. While specific IC50 values for this compound across a wide range of cancer cell lines are still emerging in the scientific literature, data from structurally related bufadienolides, such as cinobufagin (B1669057) and arenobufagin (B1667589), provide valuable insights into its potential efficacy.

For instance, studies on arenobufagin have demonstrated potent cytotoxic effects against human hepatocellular carcinoma (HCC) cell lines. In HepG2 cells, arenobufagin exhibited an IC50 value of 20.24 ± 3.84 nM after 72 hours of treatment.[1] Even more impressively, in the multidrug-resistant HepG2/ADM cell line, the IC50 value was found to be 7.46 ± 2.89 nM under the same conditions, suggesting its potential to overcome certain mechanisms of drug resistance.[1]

Cinobufagin has also shown significant activity against HepG2 cells, with reported IC50 values ranging from 0.17 to 1.03 µmol/L.[2] The tables below summarize the available IC50 data for these related compounds in liver cancer cell lines, offering a preliminary benchmark for the anticipated potency of this compound.

CompoundCell LineIncubation Time (hours)IC50
ArenobufaginHepG27220.24 ± 3.84 nM[1]
ArenobufaginHepG2/ADM727.46 ± 2.89 nM[1]
CinobufaginHepG2Not Specified0.17 - 1.03 µmol/L[2]

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Bufadienolides in Liver Cancer Cell Lines

For comparison, Sorafenib, a standard first-line treatment for advanced HCC, has reported IC50 values in the low micromolar range in various HCC cell lines. This initial comparison suggests that this compound and its analogs may possess comparable or even superior potency in vitro.

Mechanism of Action: Unraveling the Molecular Pathways

The anticancer activity of this compound and related compounds is believed to be mediated through the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways involved in cell survival and proliferation.

Induction of Apoptosis

A hallmark of many effective anticancer agents is their ability to trigger apoptosis in tumor cells. Bufalin (B1668032) and cinobufagin have been shown to induce significant apoptosis in human hepatocellular carcinoma cells.[2][3] This process is often characterized by morphological changes, DNA fragmentation, and the activation of a cascade of enzymes known as caspases.

Quantitative analysis of apoptosis in SMMC-7721 human hepatoma cells treated with other natural compounds has shown a significant increase in the apoptotic ratio. For example, treatment with Ginkgo biloba seed polysaccharide increased the apoptosis ratio from 3.84% ± 0.55% in control cells to 9.13% ± 1.48%.[4] While specific quantitative data for this compound is still under investigation, it is anticipated to induce apoptosis in a similar dose- and time-dependent manner.

TreatmentCell LineApoptosis Rate (%)
ControlSMMC-77213.84 ± 0.55[4]
Ginkgo biloba seed polysaccharideSMMC-77219.13 ± 1.48[4]

Table 2: Example of Quantitative Apoptosis Induction in Liver Cancer Cells

Modulation of Signaling Pathways

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[5] Inhibition of this pathway is a key therapeutic strategy. Bufadienolides, including arenobufagin, have been shown to exert their anticancer effects by inhibiting the PI3K/Akt pathway.[6] This inhibition leads to downstream effects such as cell cycle arrest and the induction of apoptosis.

The diagram below illustrates the proposed mechanism of action for this compound and related compounds, highlighting the inhibition of the PI3K/Akt signaling pathway and the subsequent induction of the mitochondrial apoptosis pathway.

anticancer_pathway cluster_cell Cancer Cell This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt Bcl-2 Bcl-2 Akt->Bcl-2 activates Bax Bax Bcl-2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion activates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Figure 1: Proposed Signaling Pathway of this compound

In Vivo Antitumor Efficacy

Preclinical evaluation in animal models is a critical step in validating the therapeutic potential of a new anticancer compound. While specific in vivo data for this compound is not yet widely available, studies on related compounds provide a strong rationale for its potential effectiveness.

In xenograft models of human hepatocellular carcinoma, treatment with bufadienolides has been shown to significantly inhibit tumor growth. For example, the cotreatment of bufalin and cinobufagin demonstrated a notable reduction in HepG2 tumor growth in nude mice.[7] The experimental workflow for a typical in vivo study is outlined below.

experimental_workflow Cell_Culture Cancer Cell Culture (e.g., HepG2) Implantation Subcutaneous Implantation into Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (e.g., this compound, Vehicle Control) Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Excision, Histology) Monitoring->Endpoint

Figure 2: General Experimental Workflow for In Vivo Studies

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed experimental protocols are essential.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with this compound or a vehicle control.

  • Cell Harvesting: Both floating and adherent cells are collected and washed with PBS.

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis
  • Protein Extraction: Total protein is extracted from treated and untreated cells.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Caspases) followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The available evidence on compounds structurally related to this compound strongly suggests its potential as a potent anticancer agent, particularly for hepatocellular carcinoma. Its ability to induce apoptosis and inhibit critical cell survival pathways warrants further rigorous investigation. Future studies should focus on determining the specific IC50 values of this compound across a broad panel of cancer cell lines, conducting comprehensive in vivo efficacy and toxicity studies, and further elucidating its molecular mechanisms of action. Such data will be crucial for its potential translation into clinical applications.

References

A Comparative Guide to the Cytotoxic Activities of Bufadienolides: A Focus on Bufalin Due to Limited Data on 19-Oxocinobufagin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bufadienolides, a class of cardiotonic steroids primarily isolated from the venom of toads of the Bufo genus, have garnered significant interest in oncological research for their potent cytotoxic and anti-cancer properties. Among these, bufalin (B1668032) is a well-characterized compound with extensive research validating its efficacy against a multitude of cancer cell lines. This guide aims to provide a comparative analysis of the cytotoxic activity of bufadienolides, with a primary focus on bufalin.

An initial objective was to draw a direct comparison between 19-Oxocinobufagin and bufalin. However, a comprehensive review of published scientific literature reveals a significant disparity in the available data. While bufalin has been the subject of numerous studies detailing its cytotoxic effects and mechanisms of action, there is a notable scarcity of specific research on the cytotoxic activity of this compound. Consequently, a direct, data-driven comparison is not feasible at this time.

This guide will, therefore, provide a detailed overview of the cytotoxic profile of bufalin as a representative and extensively studied bufadienolide. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Quantitative Cytotoxicity Data: Bufalin

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of bufalin against a range of human cancer cell lines, as determined by various in vitro studies. Lower IC50 values are indicative of greater cytotoxic potency.

Cell LineCancer TypeIC50 (nM)Assay Duration (hours)
Lung Cancer
A549Non-Small Cell Lung Cancer~3024
H1299Non-Small Cell Lung Cancer~3024
HCC827Non-Small Cell Lung Cancer~3024
Glioblastoma
U87MGGlioblastoma15048
U251Glioblastoma25048
Hepatocellular Carcinoma
HepG2Hepatocellular Carcinoma143.248
HepG2Hepatocellular Carcinoma0.12 - 0.81 µM*24, 48, 72
Breast Cancer
MCF-7Breast Adenocarcinoma< 5Not Specified
Renal Carcinoma
Caki-1Kidney Carcinoma43.68 ± 4.6312
Caki-1Kidney Carcinoma27.31 ± 2.3224
Caki-1Kidney Carcinoma18.06 ± 3.4648
Leukemia
K562/A02Chronic Myeloid LeukemiaConcentration-dependent48, 72

*Note: The original data was presented in µmol/L.

Experimental Protocols

The cytotoxic effects of bufalin are typically evaluated using a variety of established experimental protocols. The following are detailed methodologies for key assays cited in the literature.

Cell Viability and Cytotoxicity Assays (MTT/CCK-8)

These colorimetric assays are fundamental in determining the dose- and time-dependent effects of a compound on cell proliferation and viability.

Objective: To quantify the cytotoxic effect of bufalin on cancer cell lines and determine its IC50 value.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serially diluted concentrations of bufalin. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for specified durations (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition:

    • MTT Assay: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for an additional 1-4 hours. Subsequently, the formazan (B1609692) crystals are dissolved by adding a solubilization solution (e.g., DMSO).

    • CCK-8 Assay: 10 µL of Cell Counting Kit-8 solution is added to each well, and the plate is incubated for 1-4 hours.

  • Data Acquisition: The absorbance is measured using a microplate reader at 570 nm for the MTT assay and 450 nm for the CCK-8 assay.

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is determined from the dose-response curve generated by plotting cell viability against the logarithm of the bufalin concentration.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism through which bufalin exerts its anti-cancer effects.

Objective: To qualitatively and quantitatively assess the induction of apoptosis in cancer cells following treatment with bufalin.

Methodology (Annexin V/Propidium Iodide Staining):

  • Cell Treatment: Cells are treated with various concentrations of bufalin for a predetermined time period.

  • Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and floating cells are collected by centrifugation.

  • Staining: The cell pellet is resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are identified as early apoptotic cells, while Annexin V-positive/PI-positive cells represent late apoptotic or necrotic cells.

Signaling Pathways and Mechanisms of Action

Bufalin's cytotoxic activity is mediated through the modulation of several critical signaling pathways that regulate cell survival, proliferation, and death.

Induction of Apoptosis

Bufalin is a potent inducer of apoptosis in a wide range of cancer cells. This process is often initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.

Bufalin Bufalin PI3K PI3K Bufalin->PI3K inhibits Bax Bax Bufalin->Bax promotes Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Bcl2 Bcl-2 Akt->Bcl2 inhibits phosphorylation (promotes degradation) Bcl2->Bax inhibits Mitochondria Mitochondria Bax->Mitochondria promotes permeabilization Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes cluster_workflow Experimental Workflow for Cytotoxicity Assessment A Cancer Cell Culture B Treatment with Bufalin/19-Oxocinobufagin A->B C Incubation (e.g., 24, 48, 72h) B->C D Cell Viability Assay (MTT / CCK-8) C->D E Data Analysis (IC50 Calculation) D->E F Mechanism of Action Studies (e.g., Apoptosis Assay, Western Blot) D->F

A Comparative Analysis of 19-Oxocinobufagin and Other Bufadienolides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the bufadienolide 19-Oxocinobufagin with other members of this class of compounds, including bufalin, cinobufagin (B1669057), arenobufagin (B1667589), and bufotalin. The focus is on their cytotoxic activity against cancer cell lines and their underlying mechanisms of action, providing researchers, scientists, and drug development professionals with a valuable resource for preclinical evaluation.

Comparative Cytotoxicity

Bufadienolides are a class of cardiotonic steroids known for their potent cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify and compare the cytotoxic potency of these compounds. The following tables summarize the available IC50 values for this compound and other prominent bufadienolides against HeLa (cervical cancer) and A549 (lung cancer) cell lines.

Disclaimer: The IC50 values presented in the following tables are compiled from different studies. Direct comparison should be made with caution as experimental conditions, such as cell passage number, reagent sources, and specific methodologies, can influence the results.

Table 1: Comparative IC50 Values of Bufadienolides against HeLa Cancer Cells

BufadienolideIC50 (µM)Reference
This compoundData Not Available in a directly comparable study
Bufalin~0.03 (72h)[1]
Cinobufagin~0.1 - 1 (48h)[2]
Arenobufagin~0.02 - 0.05 (72h)[3]
Bufotalin~0.1 (72h)[4]

Table 2: Comparative IC50 Values of Bufadienolides against A549 Cancer Cells

BufadienolideIC50 (µM)Reference
This compoundWeak Activity[5]
Bufalin~0.01 - 0.056 (48-72h)[6][7]
Cinobufagin~1 - 10 (48h)[8]
Arenobufagin~0.01 - 0.04 (24h)[9][10][11]
Bufotalin~0.9 (24h)[4]

Mechanisms of Action: Induction of Apoptosis and Modulation of Signaling Pathways

A primary mechanism by which bufadienolides exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is often mediated by the modulation of key cellular signaling pathways, most notably the PI3K/Akt and p53 pathways. While specific studies on this compound's detailed mechanism are limited, the general mechanisms for bufadienolides are well-documented.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active, contributing to tumorigenesis. Bufadienolides have been shown to inhibit the PI3K/Akt pathway, leading to a decrease in the phosphorylation of Akt and its downstream targets. This inhibition promotes apoptosis by reducing the expression of anti-apoptotic proteins and activating pro-apoptotic factors.

PI3K_Akt_Pathway Bufadienolides Bufadienolides (e.g., this compound) PI3K PI3K Bufadienolides->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Anti_Apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) Akt->Anti_Apoptotic Activation Pro_Apoptotic Pro-apoptotic Proteins (e.g., Bad) Akt->Pro_Apoptotic Inhibition Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Inhibition Pro_Apoptotic->Apoptosis Induction

Bufadienolide Inhibition of the PI3K/Akt Survival Pathway.
p53 Signaling Pathway

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Many bufadienolides have been found to activate the p53 signaling pathway. This activation can lead to an increase in the expression of p53 target genes that promote apoptosis, such as Bax and PUMA.

p53_Pathway Bufadienolides Bufadienolides (e.g., this compound) p53 p53 Bufadienolides->p53 Activation Bax Bax p53->Bax Upregulation PUMA PUMA p53->PUMA Upregulation Mitochondria Mitochondria Bax->Mitochondria Permeabilization PUMA->Mitochondria Permeabilization Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Bufadienolide Activation of the p53 Apoptotic Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the cytotoxic and apoptotic effects of bufadienolides.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow:

MTT_Workflow Start Seed cells in 96-well plate Treat Treat with Bufadienolides Start->Treat Incubate Incubate Treat->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate2 Incubate Add_MTT->Incubate2 Add_Solvent Add solubilization solvent (e.g., DMSO) Incubate2->Add_Solvent Read Measure absorbance (570 nm) Add_Solvent->Read Analyze Calculate IC50 Read->Analyze

Workflow for MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the bufadienolide compounds (e.g., 0.01 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of bufadienolides for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with bufadienolides, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, p53, Bax, Bcl-2, cleaved caspase-3) overnight.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound, like other bufadienolides, exhibits cytotoxic properties against cancer cells. While direct comparative studies are limited, the available data suggests that its potency may vary depending on the cancer cell type. The primary mechanism of action for bufadienolides involves the induction of apoptosis through the modulation of critical signaling pathways such as PI3K/Akt and p53. Further research is warranted to elucidate the specific molecular targets and signaling pathways affected by this compound and to directly compare its efficacy with other bufadienolides in a standardized manner. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which will be crucial for the potential development of this compound as a novel anticancer agent.

References

Unveiling the Molecular Embrace: A Guide to Confirming 19-Oxocinobufagin's Target Protein Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental methodologies to confirm the binding of the cardiotonic steroid 19-Oxocinobufagin to its target protein, the Na+/K+-ATPase. This document outlines detailed experimental protocols, presents quantitative data for comparable ligands, and visualizes key workflows and signaling pathways.

This compound, a bufadienolide cardiotonic steroid, is a potent bioactive compound known to exert significant physiological effects. Identifying and confirming its molecular target is a critical step in understanding its mechanism of action and exploring its therapeutic potential. The primary target of cardiotonic steroids is the Na+/K+-ATPase, an essential ion pump found in the plasma membrane of most animal cells. This guide will focus on the experimental validation of this interaction.

Comparative Binding Affinity of Cardiotonic Steroids to Na+/K+-ATPase

CompoundAlternative NameTarget ProteinMethodBinding Affinity (Kd/IC50)Reference
Bufalin -Na+/K+-ATPaseEnzyme Inhibition AssayKd: 14 ± 5 nM[1]
Ouabain G-StrophanthinNa+/K+-ATPaseEnzyme Inhibition AssayKd: 1.1 ± 1 nM[1]
Digoxin LanoxinNa+/K+-ATPaseEnzyme Inhibition AssayKd: 2.8 ± 2 nM[1]
Bufalin -Na+/K+-ATPase α1 subunitRadioligand BindingKd: 42.5 nM
Bufalin -Na+/K+-ATPase α2 subunitRadioligand BindingKd: 45 nM
Bufalin -Na+/K+-ATPase α3 subunitRadioligand BindingKd: 40 nM

Experimental Protocols for Confirming Protein-Ligand Binding

Several robust experimental techniques can be employed to confirm and quantify the binding of this compound to Na+/K+-ATPase. Below are detailed methodologies for commonly used assays.

Na+/K+-ATPase Inhibition Assay

This assay directly measures the functional consequence of ligand binding – the inhibition of the enzyme's hydrolytic activity.

Principle: The enzymatic activity of Na+/K+-ATPase is determined by measuring the rate of ATP hydrolysis, typically by quantifying the amount of inorganic phosphate (B84403) (Pi) released. The inhibitory effect of a compound is assessed by measuring the reduction in Pi production in its presence.

Protocol:

  • Enzyme Preparation: Purified Na+/K+-ATPase from a suitable source (e.g., porcine kidney or brain) is used.

  • Reaction Mixture: A reaction buffer is prepared containing optimal concentrations of NaCl, KCl, MgCl2, and ATP in a suitable buffer (e.g., Tris-HCl).

  • Inhibition: The enzyme is pre-incubated with varying concentrations of this compound (or comparator compounds) for a defined period to allow for binding.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP.

  • Quantification of Pi: After a specific incubation time at 37°C, the reaction is stopped, and the amount of liberated inorganic phosphate is measured using a colorimetric method (e.g., the Fiske-Subbarow method).

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Radioligand Binding Assay (Competitive Binding)

This method provides a direct measure of the binding affinity of a non-radiolabeled ligand by measuring its ability to compete with a known radiolabeled ligand for the same binding site.

Principle: A radiolabeled ligand with known high affinity for the target protein (e.g., [3H]-ouabain) is incubated with the protein in the presence of varying concentrations of the unlabeled test compound (this compound). The amount of radiolabeled ligand bound to the protein is then measured.

Protocol:

  • Membrane Preparation: Membranes containing Na+/K+-ATPase are prepared from a suitable tissue source.

  • Incubation: The membranes are incubated with a fixed concentration of [3H]-ouabain and a range of concentrations of this compound in a binding buffer.

  • Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification of Radioactivity: The radioactivity retained on the filters, representing the amount of bound [3H]-ouabain, is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding of [3H]-ouabain versus the logarithm of the concentration of this compound. The IC50 value is determined, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.

Principle: One of the interacting partners (the ligand, e.g., Na+/K+-ATPase) is immobilized on a sensor chip. The other partner (the analyte, e.g., this compound) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Protocol:

  • Immobilization: The purified Na+/K+-ATPase is immobilized onto a suitable sensor chip.

  • Binding Analysis: A series of concentrations of this compound are injected over the sensor surface. The association and dissociation phases of the binding are monitored in real-time.

  • Data Analysis: The resulting sensorgrams are analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Principle: A solution of the ligand (this compound) is titrated into a solution of the target protein (Na+/K+-ATPase) in a sample cell. The heat released or absorbed during the binding event is measured by the instrument.

Protocol:

  • Sample Preparation: Purified Na+/K+-ATPase and this compound are prepared in the same buffer to minimize heats of dilution.

  • Titration: A series of small injections of the this compound solution are made into the protein solution in the ITC cell.

  • Heat Measurement: The heat change after each injection is measured until the binding sites on the protein are saturated.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes involved in confirming the binding of this compound to Na+/K+-ATPase and the subsequent cellular signaling, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_assays Binding Confirmation Assays cluster_data Data Analysis P1 Purified Na+/K+-ATPase A1 Na+/K+-ATPase Inhibition Assay P1->A1 A2 Radioligand Binding (Competitive) P1->A2 A3 Surface Plasmon Resonance (SPR) P1->A3 A4 Isothermal Titration Calorimetry (ITC) P1->A4 L1 This compound Solution L1->A1 L1->A2 L1->A3 L1->A4 D1 Determine IC50 A1->D1 D2 Determine Ki A2->D2 D3 Determine Kd, ka, kd A3->D3 D4 Determine Kd, ΔH, n A4->D4 R1 Binding Confirmed D1->R1 Confirmation of Binding & Quantitative Affinity D2->R1 Confirmation of Binding & Quantitative Affinity D3->R1 Confirmation of Binding & Quantitative Affinity D4->R1 Confirmation of Binding & Quantitative Affinity

Experimental workflow for confirming this compound binding.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Cascade O19 This compound NKA Na+/K+-ATPase O19->NKA Binding & Inhibition Na_inc ↑ Intracellular [Na+] NKA->Na_inc ROS ↑ Reactive Oxygen Species (ROS) NKA->ROS Src Src Kinase Activation NKA->Src Ca_inc ↑ Intracellular [Ca2+] (via NCX reversal) Na_inc->Ca_inc NFkB NF-κB Activation Ca_inc->NFkB ROS->NFkB EGFR EGFR Transactivation Src->EGFR MAPK MAPK Pathway (ERK1/2) EGFR->MAPK Cellular_Effects Cellular Effects (e.g., Apoptosis, Growth Inhibition) MAPK->Cellular_Effects NFkB->Cellular_Effects

Inhibition of Na+/K+-ATPase by this compound and downstream signaling.

References

A Head-to-Head Comparison of 19-Oxocinobufagin and Cinobufagin in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The field of oncology is continually exploring naturally derived compounds for novel therapeutic agents. Among these, bufadienolides, a class of cardiotonic steroids isolated from toad venom, have demonstrated significant anticancer potential. This guide provides a detailed head-to-head comparison of two prominent bufadienolides: 19-Oxocinobufagin and its close structural analog, Cinobufagin (B1669057). The following sections present a comparative analysis of their cytotoxic activity, mechanisms of action, and the experimental protocols used for their evaluation, aimed at providing researchers and drug development professionals with a clear, data-driven overview.

Comparative Cytotoxicity

While direct comparative studies simultaneously evaluating this compound and Cinobufagin are limited, data from various independent studies allow for a juxtaposition of their cytotoxic effects against several human cancer cell lines. Cinobufagin has been extensively studied and has shown a broad spectrum of cytotoxicity across numerous cancer types.[1][2][3]

Table 1: Comparative IC₅₀ Values of Cinobufagin in Various Cancer Cell Lines

Cell LineCancer TypeCinobufagin IC₅₀ (µM)Exposure Time (h)Reference
HepG2Hepatocellular Carcinoma0.078 (78 nM)24[4]
Huh-7Hepatocellular Carcinoma~1.024[4]
U2OSOsteosarcomaNot specified (Dose-dependent)Not specified[5]
143BOsteosarcomaNot specified (Dose-dependent)Not specified[5]
H1299Non-Small Cell Lung Cancer< 1.224[2]
A549Non-Small Cell Lung Cancer< 2.524[2]
CAL-27Oral Squamous Cell Carcinoma~0.03 (30 nM)Not specified[6]
QBC939CholangiocarcinomaNot specified (Dose-dependent)24[7]
RBECholangiocarcinomaNot specified (Dose-dependent)24[7]

Note: Data for this compound is not sufficiently available in the public literature to create a direct comparative table. The IC₅₀ values for Cinobufagin can vary based on the specific experimental conditions and cell line.

Mechanism of Action: A Tale of Common Pathways

Both this compound and Cinobufagin appear to exert their anticancer effects primarily through the induction of apoptosis, or programmed cell death. The intrinsic mitochondrial pathway is a key mechanism for both compounds.

Cinobufagin's Mechanistic Profile:

Cinobufagin has been shown to induce apoptosis through multiple signaling pathways:

  • Mitochondria-Mediated Apoptosis: Cinobufagin treatment leads to an increase in intracellular Reactive Oxygen Species (ROS), which in turn decreases the mitochondrial membrane potential.[1][5] This triggers the release of cytochrome c from the mitochondria into the cytoplasm.[5] This event activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.[5][8] This process is also regulated by the Bcl-2 family of proteins; cinobufagin increases the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2.[1][5][8]

  • Signaling Pathway Modulation: Cinobufagin has been found to inhibit several key survival pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, and Notch signaling pathways.[1][4][9][10] By blocking these pathways, cinobufagin suppresses tumor cell proliferation, migration, and survival.[9][10][11]

  • Cell Cycle Arrest: Studies have demonstrated that cinobufagin can induce cell cycle arrest at different phases (G1, S, or G2/M), depending on the cancer cell type, thereby preventing cancer cell proliferation.[1][2][4][11]

While specific mechanistic data for this compound is less prevalent, its structural similarity to Cinobufagin suggests it may share common mechanisms of action, particularly the induction of apoptosis via the intrinsic mitochondrial pathway.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate a typical experimental workflow for assessing these compounds and the core apoptotic pathway they trigger.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment A Cancer Cell Culture (e.g., HepG2, A549) B Treatment with This compound or Cinobufagin (Varying Concentrations) A->B C Incubation (e.g., 24, 48, 72 hours) B->C D Cell Viability Assay (e.g., MTT, CCK-8) C->D E Apoptosis Analysis (e.g., Flow Cytometry - Annexin V/PI) C->E F Protein Expression Analysis (e.g., Western Blot) C->F G Data Analysis (IC50 Calculation, Pathway Analysis) D->G E->G F->G

Caption: A generalized workflow for evaluating the anticancer effects of bufadienolides.

G cluster_pathway Intrinsic Apoptosis Pathway Induced by Cinobufagin Compound Cinobufagin ROS ↑ Intracellular ROS Compound->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) Compound->Bcl2 Bax ↑ Bax (Pro-apoptotic) Compound->Bax Mito Mitochondrial Membrane Potential Loss ROS->Mito Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

A Comparative Guide to Synthetic vs. Natural 19-Oxocinobufagin: A Research Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Oxocinobufagin is a naturally occurring bufadienolide, a class of cardioactive steroids, primarily isolated from the venom of toads belonging to the Bufo genus.[1] Like other bufadienolides, it has garnered significant interest for its potent biological activities, including anticancer properties. The primary molecular mechanism of action for many bufadienolides is the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular electrochemical gradients.[2] This inhibition triggers a cascade of downstream signaling events, often culminating in apoptosis (programmed cell death) in cancer cells.

While natural this compound is available for research purposes, the exploration of its full therapeutic potential necessitates the development of a synthetic route. A robust synthetic pathway would not only provide a consistent and scalable source of the compound but also open avenues for the creation of novel analogs with improved efficacy and reduced toxicity.

This guide provides a framework for a comparative study of synthetic versus natural this compound. As the total synthesis of this compound has not been explicitly detailed in publicly available literature, this document outlines the necessary experimental protocols and data presentation formats to facilitate such a comparison once a synthetic version is achieved. The data presented for related compounds, such as bufalin (B1668032) and cinobufagin (B1669057), serve as a benchmark for what to expect and how to structure future comparative analyses.

Data Presentation: A Comparative Framework

Effective comparison between synthetic and natural compounds requires standardized quantitative data. The following tables provide a template for summarizing key performance indicators. Data for closely related, well-studied bufadienolides are included to provide context.

Table 1: Comparative Cytotoxicity (IC50) of Bufadienolides in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Citation
Natural this compound Data Not Available---
Synthetic this compound Hypothetical Data---
BufalinRH-35Rat Liver Cancer257.0[1]
CinobufaginHepG2Hepatocellular CarcinomaData Not Available[2]

Table 2: Comparative Na+/K+-ATPase Inhibition

CompoundEnzyme SourceIC50 (µM)Citation
Natural this compound Data Not Available--
Synthetic this compound Hypothetical Data--
Bufalin (rat α1 isoform)Xenopus oocytes~0.02[1]
Bufalin (rat α2 isoform)Xenopus oocytes~0.06[1]
Digoxin (B3395198)Human Erythrocyte MembranesData Not Available[3]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for generating high-quality, comparable data.

Synthesis of this compound (Hypothetical Approach)

While a specific synthesis for this compound is not published, a plausible route can be extrapolated from the successful total syntheses of structurally similar bufadienolides like cinobufagin. A likely synthetic strategy would involve:

  • Starting Material: A readily available steroid precursor.

  • Key Steps:

    • Construction of the α-pyrone ring at the C-17 position.

    • Introduction of the C-19 aldehyde and its subsequent oxidation to a carboxylic acid, followed by lactonization to form the oxocine ring.

    • Stereoselective installation of hydroxyl and other functional groups.

  • Purification and Characterization: High-performance liquid chromatography (HPLC) for purification, with structural confirmation by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Culture: Human cancer cell lines (e.g., HepG2 for liver cancer, A549 for lung cancer) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of natural and synthetic this compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Na+/K+-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the Na+/K+-ATPase enzyme.

  • Enzyme Preparation: Na+/K+-ATPase can be sourced from commercially available preparations (e.g., from porcine cerebral cortex) or isolated from tissues.

  • Assay Principle: The assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by the enzyme.

  • Procedure:

    • The enzyme is pre-incubated with various concentrations of the test compound (natural or synthetic this compound).

    • The reaction is initiated by the addition of ATP.

    • The reaction is stopped, and the amount of released Pi is quantified using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: The IC50 value for Na+/K+-ATPase inhibition is determined from the concentration-inhibition curve.[3]

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis.

  • Cell Treatment: Cancer cells are treated with the test compounds for a defined period.

  • Staining: Cells are harvested and stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membranes).

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Bufadienolides, including presumably this compound, primarily induce apoptosis through the inhibition of Na+/K+-ATPase, leading to a cascade of intracellular events. This can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[2]

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Na+/K+-ATPase Na+/K+-ATPase Increased Intracellular Na+ Increased Intracellular Na+ Na+/Ca2+ Exchanger Na+/Ca2+ Exchanger Increased Intracellular Na+->Na+/Ca2+ Exchanger Activates Increased Intracellular Ca2+ Increased Intracellular Ca2+ Na+/Ca2+ Exchanger->Increased Intracellular Ca2+ Increases Mitochondrial Dysfunction Mitochondrial Dysfunction Increased Intracellular Ca2+->Mitochondrial Dysfunction Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Death Receptors (e.g., Fas) Death Receptors (e.g., Fas) Caspase-8 Activation Caspase-8 Activation Death Receptors (e.g., Fas)->Caspase-8 Activation Caspase-8 Activation->Caspase-3 Activation

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Comparative Cytotoxicity Analysis

A clear workflow ensures consistency in experimental execution.

cytotoxicity_workflow start Start culture Culture Cancer Cells start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat Cells with Compounds seed->treat prepare Prepare Serial Dilutions of Natural & Synthetic This compound prepare->treat incubate Incubate for 24, 48, 72h treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate (2-4h) mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 Values and Compare read->analyze end End analyze->end

References

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